Methyl 2,6-dimethylisonicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dimethylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMYLXCMZTSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479525 | |
| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142896-15-9 | |
| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,6-dimethylisonicotinate, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines a detailed synthetic protocol, purification methods, and a thorough analysis of its structural and spectroscopic properties.
Introduction
This compound (CAS No. 142896-15-9) is a substituted pyridine carboxylate with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring a pyridine ring with methyl groups at positions 2 and 6 and a methyl ester at position 4, presents a unique scaffold for further chemical modification. This guide details a reliable method for its preparation and provides a comprehensive characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the oxidation of 2,6-lutidine to 2,6-dimethylisonicotinic acid, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 2,6-Dimethylisonicotinic Acid
The initial step involves the oxidation of the methyl groups of 2,6-lutidine to form the corresponding carboxylic acid.
Step 2: Esterification of 2,6-Dimethylisonicotinic Acid
The synthesized 2,6-dimethylisonicotinic acid is then converted to its methyl ester via Fischer esterification.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
Synthesis of 2,6-Dimethylisonicotinic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-lutidine and water.
-
Heat the mixture to 80°C.
-
Slowly add potassium permanganate in portions to the heated solution.
-
Maintain the reaction temperature at 75-80°C with vigorous stirring for 35 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 3-4 with 2M hydrochloric acid.
-
Cool the mixture to 20-25°C to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,6-dimethylisonicotinic acid.
Synthesis of this compound
-
To a stirred solution of 2,6-dimethylisonicotinic acid in methanol, slowly add concentrated sulfuric acid at 0°C.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is based on spectroscopic analysis. The following tables summarize the key characterization data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 142896-15-9 |
| Appearance | Solid |
| Boiling Point | 238.1 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 2H | Pyridine-H (H-3, H-5) |
| ~3.9 | s | 3H | OCH₃ |
| ~2.6 | s | 6H | Pyridine-CH₃ (C-2, C-6) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~158 | C-2, C-6 (Pyridine) |
| ~145 | C-4 (Pyridine) |
| ~120 | C-3, C-5 (Pyridine) |
| ~52 | OCH₃ |
| ~24 | Pyridine-CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C, C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular ion) |
| 134 | [M - OCH₃]⁺ |
| 106 | [M - COOCH₃]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound from readily available starting materials. The described two-step synthesis involving oxidation and subsequent Fischer esterification is a reliable route to obtain the target compound. The provided characterization data, although predictive, serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This information is valuable for scientists and professionals in the field of drug development and organic synthesis who may utilize this compound as a key intermediate.
References
An In-depth Technical Guide to Methyl 2,6-dimethylisonicotinate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dimethylisonicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis. Its structural features, including the pyridine ring, the ester functional group, and the two methyl substituents, offer multiple sites for chemical modification, making it a versatile intermediate in the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, supported by experimental details and logical workflows.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid / Orange Oil | [1] |
| Melting Point | 45-47 °C | |
| Boiling Point | 238.1 °C at 760 mmHg | [2] |
| CAS Number | 142896-15-9 | [1][2] |
Note on Appearance: There are conflicting reports on the physical state of this compound at room temperature, with some sources describing it as a solid and another as an orange oil. This discrepancy may be due to the presence of impurities or different crystalline forms.
Synthesis
A common and effective method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Methylation[3]
Reaction Scheme:
Materials:
-
Methyl 2,6-dichloropyridine-4-carboxylate
-
Dimethylzinc (2N solution in toluene)
-
PdCl₂(dppf)₂ (Palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
Dioxane (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Celite (diatomaceous earth)
Procedure:
-
A mixture of methyl 2,6-dichloropyridine-4-carboxylate (2.00 g), dimethylzinc (2N toluene solution, 14.6 mL, 3.0 eq.), and PdCl₂(dppf)₂ (400 mg, 0.05 eq.) in dioxane (50 mL) is heated for 4 hours at 80 °C under an inert atmosphere.[3]
-
Upon completion of the reaction, the reaction mixture is cooled using an ice bath and then quenched with water (100 mL).[3]
-
The mixture is filtered through a pad of diatomaceous earth.[3]
-
The diatomaceous earth pad is rinsed with water and ethyl acetate.[3]
-
The filtrate is extracted with ethyl acetate (250 mL).[3]
-
The organic layer is washed with brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[3]
-
The crude product is purified by flash chromatography (methanol gradient in dichloromethane, 0 to 2%) to afford this compound as an orange oil in 96% yield.[3]
Synthesis Workflow:
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the pyridine ring, the ester group, and the benzylic methyl groups.
Reactions of the Ester Group
The ester functionality is a key site for transformations such as hydrolysis, transesterification, and reduction.
-
Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. While a specific protocol for this compound is not available, the partial hydrolysis of a related dihydropyridine dicarboxylate has been reported, suggesting that the ester group can be selectively cleaved.
-
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally not effective for ester reduction.[4][5]
Reactions of the Methyl Groups
The two methyl groups attached to the pyridine ring are potential sites for oxidation.
-
Oxidation: The methyl groups can be oxidized to carboxylic acid groups using strong oxidizing agents. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) to pyridine-2,6-dicarboxylic acid can be achieved using various oxidizing agents.[6] A similar transformation would be expected for this compound, potentially leading to pyridine-2,4,6-tricarboxylic acid derivatives.
Reactions of the Pyridine Ring
The pyridine ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, although the electron-withdrawing nature of the ester group will influence the regioselectivity of these reactions.
-
C-H Functionalization: Palladium-catalyzed C-H functionalization reactions are known for pyridine derivatives, allowing for the introduction of various substituents onto the ring.[7] While not specifically reported for this compound, this represents a potential avenue for further derivatization.
-
Nucleophilic Aromatic Substitution: The pyridine ring, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution, although this is less common than in pyridinium salts.
General Reactivity Pathway:
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:142896-15-9 | Chemsrc [chemsrc.com]
- 3. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER | 142896-15-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 7. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl 2,6-dimethylisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 2,6-dimethylisonicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure
This compound possesses a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a methyl ester group at the 4 position. This substitution pattern dictates its unique spectroscopic signature.
Molecular Formula: C₉H₁₁NO₂ Molecular Weight: 165.19 g/mol CAS Number: 142896-15-9
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
-
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Singlet | 2H | H-3, H-5 (Aromatic) |
| ~3.9 | Singlet | 3H | -OCH₃ (Ester) |
| ~2.5 | Singlet | 6H | 2,6-di-CH₃ (Aromatic) |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O (Ester Carbonyl) |
| ~158 | C-2, C-6 (Aromatic) |
| ~145 | C-4 (Aromatic) |
| ~120 | C-3, C-5 (Aromatic) |
| ~52 | -OCH₃ (Ester Methyl) |
| ~24 | 2,6-di-CH₃ (Aromatic Methyls) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N Bending |
| ~1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 165 | High | [M]⁺ (Molecular Ion) |
| 150 | Medium | [M - CH₃]⁺ |
| 134 | High | [M - OCH₃]⁺ |
| 106 | Medium | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Cap the NMR tube and carefully wipe the outside.
Instrumental Analysis:
-
The NMR spectrometer is typically operated at a field strength of 300-500 MHz for ¹H NMR.
-
The sample is placed in the spectrometer's probe.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.
-
The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[3]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
Instrumental Analysis:
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated under vacuum to promote volatilization.[4]
-
The gaseous molecules enter the ion source where they are bombarded by a high-energy electron beam (typically 70 eV).[4][5]
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[5]
Mass Analysis and Detection:
-
The newly formed ions are accelerated out of the ion source by an electric field.
-
The ions then travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[5]
-
A detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to Methyl 2,6-dimethylisonicotinate (CAS 142896-15-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 2,6-dimethylisonicotinate (CAS 142896-15-9). The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Data
This compound is a substituted pyridine derivative. The pyridine scaffold is a prominent feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2][3][4] The methyl and ester functional groups on the pyridine ring of this compound offer potential sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 142896-15-9 | [5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [5][6] |
| Molecular Weight | 165.19 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Boiling Point | 238.1 ± 35.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 97.8 ± 25.9 °C | [6] |
| LogP | 1.80 | [6] |
| Refractive Index | 1.510 | [6] |
| InChI Key | MLDMYLXCMZTSHX-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)c1cc(C)nc(C)c1 | [6] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks |
| ¹H NMR | δ ~7.5 (s, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.6 (s, 6H, Ar-CH₃) |
| ¹³C NMR | δ ~166 (C=O), δ ~158 (Ar-C), δ ~148 (Ar-C), δ ~122 (Ar-CH), δ ~52 (OCH₃), δ ~24 (Ar-CH₃) |
| IR (cm⁻¹) | ~2950 (C-H, aliphatic), ~1725 (C=O, ester), ~1600, ~1450 (C=C, aromatic), ~1250 (C-O, ester) |
| Mass Spec (m/z) | 165 (M⁺), 150 ([M-CH₃]⁺), 134 ([M-OCH₃]⁺), 106 ([M-COOCH₃]⁺) |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves a cross-coupling reaction. A common precursor for this synthesis is Methyl 2,6-dichloroisonicotinate (CAS 42521-09-5).[6] The dichlorinated pyridine ring can undergo a coupling reaction with an organometallic reagent, such as dimethylzinc, in the presence of a suitable catalyst to introduce the methyl groups.
Proposed Synthesis of this compound
A potential method for the synthesis is the palladium-catalyzed cross-coupling of Methyl 2,6-dichloroisonicotinate with dimethylzinc.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Predictive)
This is a predictive protocol based on general procedures for similar cross-coupling reactions and should be optimized for specific laboratory conditions.
Materials:
-
Methyl 2,6-dichloroisonicotinate
-
Dimethylzinc (solution in a suitable solvent, e.g., toluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 2,6-dichloroisonicotinate and the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the dimethylzinc solution to the reaction mixture dropwise via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the pyridine core is a well-established pharmacophore in a multitude of drugs with diverse therapeutic applications.[1][2][3][4] Pyridine-containing compounds have been shown to interact with a wide range of biological targets, including enzymes and receptors.
Given the structural similarities to other biologically active pyridine derivatives, it is plausible that this compound could interact with various signaling pathways. For instance, many kinase inhibitors, which play a crucial role in cancer therapy, incorporate a pyridine scaffold.[1] These inhibitors often target key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical interaction of a pyridine-based compound with a generic kinase signaling pathway, which could be a starting point for investigating the biological activity of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Suppliers
This compound is available from various chemical suppliers. Researchers should verify the purity and specifications from the respective supplier before purchase.
Table 3: Selected Suppliers of this compound
| Supplier | Purity |
| Chemsrc | 95.0% |
| CymitQuimica | 95% |
| SAGECHEM | Custom synthesis available |
Note: This is not an exhaustive list and availability may vary.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS#:142896-15-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Synthesis of 2,6-Lutidine-4-carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Lutidine-4-carboxylic acid methyl ester, also known as methyl 2,6-dimethylisonicotinate, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.
Synthetic Strategies
Two principal synthetic pathways for the preparation of 2,6-lutidine-4-carboxylic acid methyl ester are outlined in this guide:
-
Direct Synthesis via Palladium-Catalyzed Cross-Coupling: This modern approach utilizes a commercially available dichloropyridine precursor and offers a direct route to the target molecule.
-
Classic Hantzsch Pyridine Synthesis followed by Aromatization: This traditional and versatile method involves the construction of a dihydropyridine ring, which is subsequently oxidized to the desired aromatic pyridine.
Route 1: Direct Synthesis via Palladium-Catalyzed Cross-Coupling
This synthetic strategy provides a direct and efficient method for the synthesis of 2,6-lutidine-4-carboxylic acid methyl ester from methyl 2,6-dichloropyridine-4-carboxylate. The reaction proceeds via a palladium-catalyzed cross-coupling reaction with dimethylzinc as the methylating agent.
Experimental Protocol
A mixture of methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq.), dimethylzinc (3.0 eq., as a 2M solution in toluene), and PdCl₂(dppf)₂ (0.05 eq.) in anhydrous dioxane is heated at 80°C for 4 hours under an inert atmosphere. Upon completion, the reaction mixture is cooled in an ice bath and quenched with water. The mixture is then filtered through a pad of diatomaceous earth, which is subsequently rinsed with water and ethyl acetate. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography (eluting with a gradient of 0 to 2% methanol in dichloromethane) to afford the desired product.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Methyl 2,6-dichloropyridine-4-carboxylate | 1.0 eq. |
| Dimethylzinc (2M in toluene) | 3.0 eq. |
| PdCl₂(dppf)₂ | 0.05 eq. |
| Solvent | Dioxane |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Yield | 96% |
Logical Workflow
Route 2: Hantzsch Pyridine Synthesis and Aromatization
The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can then be aromatized to the corresponding pyridines.[1] This route involves two main stages: the formation of a dihydropyridine intermediate and its subsequent oxidation.
Stage 1: Hantzsch Dihydropyridine Synthesis
In this stage, an aldehyde, a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) are condensed to form a 1,4-dihydropyridine.[2] For the synthesis of a precursor to 2,6-lutidine-4-carboxylic acid methyl ester, appropriate starting materials would be formaldehyde, methyl acetoacetate, and ammonia.
To a cooled (ice bath) and stirred solution of freshly distilled methyl acetoacetate (2.0 eq.), add a 40% aqueous solution of formaldehyde (1.0 eq.) followed by a catalytic amount of diethylamine. The mixture is kept in the cold for 6 hours and then allowed to stand at room temperature for 40-45 hours. The layers are separated, and the aqueous layer is extracted with ether. The combined organic phases are dried over calcium chloride, and the ether is removed by distillation. The residue is diluted with an equal volume of alcohol and cooled in an ice bath. Ammonia gas is then passed through the solution until saturation. The mixture is allowed to stand at room temperature for 40-45 hours. The resulting solid, dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, is collected by suction filtration.[3]
| Parameter | Value |
| Reactants | |
| Methyl Acetoacetate | 2.0 eq. |
| Formaldehyde (40% aq.) | 1.0 eq. |
| Diethylamine | Catalytic |
| Ammonia | Excess (saturation) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | ~90 hours |
| Yield | 84-89% (for the diethyl ester analogue)[3] |
Stage 2: Aromatization of the Dihydropyridine
The dihydropyridine intermediate is then oxidized to the aromatic pyridine. Various oxidizing agents can be employed, including nitric acid, manganese dioxide, or ferric chloride.[1] A common laboratory procedure involves the use of a mixture of nitric and sulfuric acids.
To the crude dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (1.0 eq.) in a large flask, a mixture of water, concentrated nitric acid, and concentrated sulfuric acid is added. The flask is heated cautiously with swirling. After the initial vigorous reaction subsides, the mixture is heated to ensure complete reaction. The solution is then cooled and neutralized with a concentrated base, leading to the precipitation of the crude product. The product is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.
| Parameter | Value |
| Reactants | |
| Dihydropyridine Intermediate | 1.0 eq. |
| Nitric Acid (conc.) | ~1.2 eq. |
| Sulfuric Acid (conc.) | ~1.0 eq. |
| Solvent | Water |
| Temperature | Heating |
| Yield | Moderate to Good (Varies with substrate and conditions) |
Logical Workflow for Hantzsch Synthesis and Aromatization
Characterization of 2,6-Lutidine-4-carboxylic Acid Methyl Ester
Proper characterization of the final product is crucial to confirm its identity and purity. Below is a summary of the expected spectroscopic data.
Spectroscopic Data
| Technique | Data |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 2.51 (s, 6H, 2×CH₃), 3.88 (s, 3H, O-CH₃), 7.51 (s, 2H, Ar-H) |
| Mass Spectrum (M+H)⁺ | m/z = 166.1 |
| ¹³C-NMR (Predicted) | Carbonyl carbon (~165 ppm), Aromatic carbons (various shifts in the aromatic region), Methyl ester carbon (~52 ppm), Ring methyl carbons (~24 ppm) |
| FT-IR (Predicted) | C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H and C=C stretches |
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of 2,6-lutidine-4-carboxylic acid methyl ester. The direct palladium-catalyzed cross-coupling offers a modern and high-yielding approach, while the traditional Hantzsch synthesis provides a classic and versatile alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The provided experimental protocols, quantitative data, and logical workflows are intended to serve as a valuable resource for chemists in the synthesis of this important heterocyclic compound.
References
Electrophilic substitution reactions on 2,6-dimethylpyridine ring
An In-depth Technical Guide to Electrophilic Substitution Reactions on the 2,6-Dimethylpyridine Ring
Introduction: Reactivity of the 2,6-Dimethylpyridine Ring
2,6-Dimethylpyridine, commonly known as 2,6-lutidine, is an aromatic heterocyclic compound. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. This deactivation stems from the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the aromatic π-system. Furthermore, under the acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated.[1][2][3] This protonation forms a pyridinium ion, which is even more strongly deactivated due to the positive charge on the nitrogen, making electrophilic attack highly unfavorable.[1][3]
However, the presence of two methyl groups at the 2- and 6-positions in 2,6-dimethylpyridine introduces a competing effect. Methyl groups are electron-donating through an inductive effect, which partially counteracts the deactivating effect of the nitrogen atom and the pyridinium cation.[4] This activating effect increases the electron density of the ring, making 2,6-dimethylpyridine more susceptible to electrophilic attack than unsubstituted pyridine.[4][5]
Regioselectivity is a key consideration in these reactions. Electrophilic attack on the pyridine ring is generally directed to the 3-position (meta-position). Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate (a sigma complex or arenium ion) where one of the resonance structures places a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable.[6][7] In contrast, attack at the 3- or 5-positions ensures that the positive charge in the intermediate is distributed only among the carbon atoms.[6][7] In 2,6-dimethylpyridine, the 2- and 6-positions are blocked, leaving the 3-, 4-, and 5-positions available for substitution. Due to symmetry, the 3- and 5-positions are equivalent. The primary site of electrophilic attack is therefore the 3-position.
Caption: Factors influencing the electrophilic reactivity of 2,6-dimethylpyridine.
Nitration
Nitration is one of the most feasible electrophilic substitution reactions on the 2,6-dimethylpyridine ring. The activating effect of the two methyl groups allows the reaction to proceed under significantly milder conditions than those required for unsubstituted pyridine. While pyridine requires temperatures around 300°C for nitration, 2,6-dimethylpyridine can be readily nitrated at 100°C, yielding 2,6-dimethyl-3-nitropyridine.[4]
Caption: General mechanism for the nitration of 2,6-dimethylpyridine.
Quantitative Data for Nitration
| Reactant | Nitrating Agent | Temperature | Product | Yield | Reference |
| Pyridine | KNO₃ / H₂SO₄ | 300°C | 3-Nitropyridine | Low | [4] |
| 2,6-Dimethylpyridine | HNO₃ / H₂SO₄ | 100°C | 2,6-Dimethyl-3-nitropyridine | Good | [4] |
| 2,6-Dimethylpyridine-N-oxide | HNO₃ / H₂SO₄ | 85-90°C | 2,6-Dimethyl-3-nitropyridine-N-oxide | High | [8] |
Experimental Protocol: Synthesis of 2,6-Dimethyl-3-nitropyridine-N-oxide
This protocol describes the nitration of the N-oxide derivative, which is often more reactive than the parent pyridine.
-
Preparation of Reagents:
-
Reaction:
-
Cool the solution of the N-oxide in the reaction flask.
-
Slowly add the potassium nitrate/sulfuric acid solution dropwise to the reaction flask. The temperature should be maintained between 85°C and 90°C.[8]
-
After the addition is complete, maintain the reaction mixture at this temperature for approximately 1 hour.[8]
-
Monitor the reaction progress using HPLC until the starting material is completely consumed.[8]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into water (or onto crushed ice) and stir.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2,6-dimethyl-3-nitropyridine-N-oxide.
-
Sulfonation
Sulfonation of 2,6-dimethylpyridine also occurs, though it can require harsh conditions. The reaction typically involves heating with oleum (fuming sulfuric acid). Similar to nitration, the substitution occurs at the 3-position to yield 2,6-dimethylpyridine-3-sulfonic acid.[9] Direct sulfonation of the N-oxide derivative has also been reported to occur at the 3-position.[9]
Quantitative Data for Sulfonation
| Reactant | Sulfonating Agent | Temperature | Product | Reference |
| 2,6-Lutidine | Oleum (SO₃/H₂SO₄) | High Temp. | 2,6-Lutidine-3-sulfonic acid | [9] |
| 2,6-Lutidine N-oxide | Oleum (SO₃/H₂SO₄) | High Temp. | 2,6-Lutidine-3-sulfonic acid | [9] |
Experimental Protocol: General Sulfonation
A general procedure for the sulfonation of pyridine derivatives is outlined below.
Caption: General experimental workflow for electrophilic substitution reactions.
-
Reaction Setup: Carefully add 2,6-dimethylpyridine to a flask containing oleum (e.g., 20% SO₃) while cooling in an ice bath.
-
Heating: Equip the flask with a reflux condenser and heat the mixture in a sand bath to a high temperature (e.g., 250-300°C) for several hours.
-
Work-up: After cooling, cautiously pour the reaction mixture onto a large amount of crushed ice.
-
Neutralization: Neutralize the acidic solution by adding a base such as calcium carbonate or barium carbonate until effervescence ceases. This precipitates the excess sulfate as CaSO₄ or BaSO₄.
-
Isolation: Filter off the insoluble sulfate salts. The desired sulfonic acid product is in the aqueous filtrate and can be isolated by evaporation of the water or by forming a less soluble salt.
Halogenation
Direct halogenation of 2,6-dimethylpyridine is challenging. The conditions required are often harsh, and the basic nitrogen atom can complex with the halogen or Lewis acid catalyst, further deactivating the ring. While less documented than nitration, methods for selective halogenation exist, often relying on indirect strategies or advanced catalytic systems rather than simple electrophilic addition of X₂. For instance, meta-C–H chlorination of substituted pyridines has been achieved through a dearomatization-rearomatization strategy.[10]
Friedel-Crafts Alkylation and Acylation
Standard Friedel-Crafts reactions are generally not successful with pyridine and its derivatives, including 2,6-dimethylpyridine.[2][11] There are two primary reasons for this failure:
-
Lewis Acid Complexation: The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[2][11] This forms a stable complex, which places a positive charge on the nitrogen and severely deactivates the ring towards electrophilic attack.
-
Ring Deactivation: Even without complexation, the pyridine ring is already electron-deficient and is not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.[2][11]
Due to these limitations, there are no standard protocols for the Friedel-Crafts alkylation or acylation of the 2,6-dimethylpyridine ring. Alternative synthetic routes are required to introduce alkyl or acyl substituents.
Conclusion
The electrophilic substitution of 2,6-dimethylpyridine is a balance between the deactivating effect of the pyridine nitrogen and the activating effect of the two methyl groups. This balance makes the ring more reactive than pyridine but still less reactive than benzene. Reactions like nitration and sulfonation are feasible and proceed with high regioselectivity for the 3-position. In contrast, direct halogenation is difficult, and Friedel-Crafts reactions are generally unsuccessful under standard conditions due to catalyst complexation and ring deactivation. For drug development professionals, understanding these reactivity patterns is crucial for the strategic functionalization of pyridine-based scaffolds.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. [SOLVED] Although nitration of pyridine requires a temperature of 300°C (eq. 13.2), | SolutionInn [solutioninn.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Nucleophilic Substitution on the Pyridine Ring of Isonicotinate Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the pyridine ring of isonicotinate esters. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group at the C4 position, makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. This reactivity is a cornerstone in the synthesis of a diverse array of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and advanced materials.
Fundamental Principles of Nucleophilic Aromatic Substitution (SNAr) on Isonicotinate Esters
Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a fundamental process in heterocyclic chemistry. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, reducing the electron density primarily at the ortho (C2, C6) and para (C4) positions. This inherent electronic deficiency renders these positions electrophilic and thus prime targets for nucleophilic attack.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The first, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom that bears a suitable leaving group. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For isonicotinate esters, nucleophilic attack at the C2 or C6 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization to the intermediate. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
dot
Caption: General workflow for the SNAr mechanism.
Key Nucleophilic Substitution Reactions and Methodologies
Several classes of nucleophilic substitution reactions are particularly relevant to the functionalization of isonicotinate esters. These include the direct substitution of a leaving group (typically a halogen), the Chichibabin reaction for direct amination, and Vicarious Nucleophilic Substitution (VNS) for the introduction of carbon and other substituents.
Substitution of Halogen Leaving Groups
A common and versatile strategy for the functionalization of isonicotinate esters involves the nucleophilic displacement of a halogen atom, typically chlorine or fluorine, from the C2 or C6 position. A wide range of nucleophiles can be employed in these reactions.
Table 1: Nucleophilic Aromatic Substitution of Ethyl 2-Chloroisonicotinate with Various Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | NH₃, Cu₂O, 150-160 °C, sealed tube | Ethyl 2-aminoisonicotinate | ~60-70 | General procedure, specific yield may vary |
| Hydrazine | N₂H₄·H₂O, Ethanol, reflux | Ethyl 2-hydrazinylisonicotinate | High | General procedure, specific yield may vary |
| Amines (e.g., Piperidine) | Piperidine, K₂CO₃, DMSO, 120 °C | Ethyl 2-(piperidin-1-yl)isonicotinate | Good to Excellent | General procedure for amination of halopyridines |
| Alkoxides (e.g., Sodium Ethoxide) | NaOEt, EtOH, reflux | Ethyl 2-ethoxyisonicotinate | High | General procedure for alkoxylation |
| Thiolates (e.g., Sodium Ethanethiolate) | NaSEt, EtOH, reflux | Ethyl 2-(ethylthio)isonicotinate | High | General procedure for thiolation |
Experimental Protocol 1: General Procedure for Amination of Ethyl 2-Chloroisonicotinate
-
To a solution of ethyl 2-chloroisonicotinate (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed reaction vessel is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred and heated to 120 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-aminoisonicotinate derivative.
The Chichibabin Reaction: Direct Amination
The Chichibabin reaction provides a method for the direct amination of the pyridine ring via the nucleophilic substitution of a hydride ion.[1] This reaction is typically carried out using sodium amide (NaNH₂) in an inert, high-boiling solvent like toluene or xylene, or in liquid ammonia.[1] The reaction proceeds through the addition of the amide anion to the C2 or C6 position, followed by the elimination of a hydride ion, which then reacts with a proton source to form hydrogen gas.[1] While harsh, this method offers a direct route to 2-aminoisonicotinate esters from the parent isonicotinate ester.
Caption: Pathway of the VNS reaction.
A common reagent for VNS is chloromethyl phenyl sulfone, which allows for the introduction of a chloromethyl group.
Experimental Protocol 3: Vicarious Nucleophilic Substitution of Ethyl Isonicotinate with Chloromethyl Phenyl Sulfone
-
To a solution of ethyl isonicotinate (1.0 mmol) and chloromethyl phenyl sulfone (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere is added a strong base such as potassium tert-butoxide (2.5 mmol) portion-wise.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours), with the progress monitored by TLC.
-
The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired substituted isonicotinate ester.
Conclusion
Nucleophilic substitution reactions on the pyridine ring of isonicotinate esters represent a versatile and powerful toolkit for the synthesis of highly functionalized heterocyclic compounds. The methodologies of SNAr, the Chichibabin reaction, and VNS each offer unique advantages for the introduction of a wide range of substituents. A thorough understanding of the underlying principles and experimental conditions governing these transformations is crucial for researchers in the fields of medicinal chemistry and materials science, enabling the rational design and efficient synthesis of novel molecular entities with desired properties. The provided protocols and data serve as a foundational guide for the practical application of these important reactions.
References
An In-depth Technical Guide to the Reaction Mechanism and Synthesis of Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2,6-dimethylisonicotinate, a valuable intermediate in pharmaceutical and materials science. The synthesis is presented as a two-step process commencing with the readily available starting material, 2,6-lutidine. This document outlines detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate replication and further investigation by researchers in drug development and organic synthesis.
Overall Synthetic Pathway
The formation of this compound is efficiently achieved through a two-stage synthetic route:
-
Oxidation: The initial step involves the oxidation of the methyl groups of 2,6-lutidine to yield the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid.
-
Esterification: The subsequent step is the esterification of 2,6-dimethylisonicotinic acid with methanol, catalyzed by a strong acid, to produce the target molecule, this compound.
Caption: Overall synthetic pathway for this compound.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Dimethylisonicotinic Acid
The oxidation of the two methyl groups of 2,6-lutidine to carboxylic acid functionalities can be achieved through various methods, including vapor-phase oxidation and liquid-phase catalytic oxidation. For a laboratory setting, liquid-phase oxidation using a strong oxidizing agent or a catalyst with an oxidant like air or oxygen is a practical approach.
Reaction Mechanism of Catalytic Oxidation
The precise mechanism for the catalytic oxidation of 2,6-lutidine can be complex and dependent on the catalyst and reaction conditions. However, a generalized pathway involves the activation of the C-H bonds of the methyl groups by the catalyst, followed by a series of oxidation steps.
Caption: Generalized mechanism for the catalytic oxidation of 2,6-lutidine.
Experimental Protocol: Liquid-Phase Catalytic Oxidation
This protocol is adapted from a patented procedure (CN103497152A) and is suitable for laboratory-scale synthesis.[1]
Materials:
-
2,6-Lutidine
-
Cobalt (II) acetate tetrahydrate (Catalyst)
-
Sodium Bromide (Initiator)
-
Water
-
Oxygen or Air
-
15% (w/w) Sodium Hydroxide solution
-
15% (w/w) Hydrochloric acid solution
Procedure:
-
In a three-necked flask equipped with a thermometer, a gas inlet, and a mechanical stirrer, add 500 mL of water, 1.0 g of sodium bromide, and 22.5 g of Co(OAc)₂·4H₂O.
-
To this solution, add 100 g of 2,6-lutidine.
-
Commence stirring and begin bubbling oxygen or air through the mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), stop the gas flow and cool the mixture to room temperature.
-
Filter the mixture to recover the catalyst.
-
To the filtrate, add 15% sodium hydroxide solution dropwise to adjust the pH to 9. This will cause the separation of layers.
-
Separate the lower aqueous layer and acidify it with 15% hydrochloric acid to a pH of 5. This will precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry it under reduced pressure to obtain 2,6-dimethylisonicotinic acid.
Quantitative Data for Oxidation
| Parameter | Value | Reference |
| Starting Material | 2,6-Lutidine | [1] |
| Catalyst | Cobalt (II) acetate | [1] |
| Initiator | Sodium Bromide | [1] |
| Oxidant | Air | [1] |
| Solvent | Water | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Molar Yield | 96.4% | [1] |
| Reported Purity | 99.84% (by HPLC) | [1] |
Step 2: Fischer Esterification of 2,6-Dimethylisonicotinic Acid
The second step is the conversion of the synthesized 2,6-dimethylisonicotinic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Reaction Mechanism of Fischer Esterification
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.[2][3]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Fischer Esterification
This is a general laboratory procedure for Fischer esterification that can be applied to 2,6-dimethylisonicotinic acid.[4]
Materials:
-
2,6-Dimethylisonicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylisonicotinic acid in an excess of anhydrous methanol (e.g., 25 mL of methanol per gram of carboxylic acid).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per gram of carboxylic acid) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).
-
Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Repeat the washing until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data for Fischer Esterification
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylisonicotinic acid | [4] |
| Reagent | Methanol (in excess) | [4] |
| Catalyst | Concentrated Sulfuric Acid | [4] |
| Reaction Condition | Reflux | [4] |
| Typical Yield | >90% (for similar substrates) | [4] |
Spectroscopic Data for Characterization
The structural confirmation of the intermediate and the final product can be achieved through standard spectroscopic techniques.
2,6-Dimethylisonicotinic Acid
| Technique | Data |
| ¹H NMR | Expected signals: ~2.6 ppm (s, 6H, 2 x CH₃), ~7.8 ppm (s, 2H, pyridine-H) |
| ¹³C NMR | Expected signals: ~24 ppm (CH₃), ~122 ppm (pyridine-CH), ~148 ppm (pyridine-C-COOH), ~158 ppm (pyridine-C-CH₃), ~168 ppm (C=O) |
| IR (cm⁻¹) | ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1450 (C=C and C=N stretching of pyridine ring) |
This compound
| Technique | Data |
| ¹H NMR | Expected signals: ~2.6 ppm (s, 6H, 2 x CH₃), ~3.9 ppm (s, 3H, OCH₃), ~7.7 ppm (s, 2H, pyridine-H) |
| ¹³C NMR | Expected signals: ~24 ppm (pyridine-CH₃), ~52 ppm (OCH₃), ~122 ppm (pyridine-CH), ~145 ppm (pyridine-C-COOCH₃), ~158 ppm (pyridine-C-CH₃), ~166 ppm (C=O) |
| IR (cm⁻¹) | ~3000-2850 (C-H stretch), ~1725 (C=O stretch of ester), ~1600, 1450 (C=C and C=N stretching of pyridine ring), ~1250 (C-O stretch of ester) |
Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and the specific instrument used for analysis. The provided data is based on typical values for similar structures.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The two-step process, involving the oxidation of 2,6-lutidine followed by Fischer esterification, is a reliable and scalable method for producing this important chemical intermediate. The provided experimental protocols, reaction mechanisms, and quantitative data are intended to support researchers and professionals in the fields of drug discovery and organic synthesis in their endeavors. Further optimization of reaction conditions may be possible to enhance yields and purity based on specific laboratory capabilities and requirements.
References
- 1. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Guide: Physicochemical and Synthetic Profile of Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dimethylisonicotinate, also known as methyl 2,6-dimethylpyridine-4-carboxylate, is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its structural motif is a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical properties and a detailed experimental protocol for its synthesis and purification.
Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. While some sources describe this compound as an orange oil, others classify it as a white solid, a discrepancy that may be attributable to the purity of the sample.[1][2][3] The experimentally determined and predicted physical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 45 °C | [4] |
| Boiling Point | 238.1 ± 35.0 °C at 760 mmHg (Predicted) | [4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.189 g/mol | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 97.8 ± 25.9 °C | [5] |
| Refractive Index | 1.510 | [5] |
Synthesis and Purification
The following section details a common laboratory-scale synthesis of this compound. The procedure involves a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Methyl 2,6-dichloropyridine-4-carboxylate (2.00 g)
-
Dimethylzinc (2N solution in toluene, 14.6 mL, 3.0 eq.)
-
PdCl₂(dppf)₂ (400 mg, 0.05 eq.)
-
Dioxane (50 mL)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
-
Dichloromethane
-
Methanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of methyl 2,6-dichloropyridine-4-carboxylate (2.00 g), dimethylzinc (14.6 mL of a 2N solution in toluene), and PdCl₂(dppf)₂ (400 mg) in dioxane (50 mL) is prepared.
-
Reaction Conditions: The reaction mixture is heated to 80 °C for 4 hours under an inert atmosphere.
-
Work-up: Upon completion, the reaction mixture is cooled using an ice bath and then quenched with water (100 mL). The mixture is subsequently filtered through a pad of diatomaceous earth.
-
Extraction: The diatomaceous earth pad is rinsed with water and ethyl acetate. The filtrate is then extracted with ethyl acetate (250 mL). The organic layer is washed with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fast chromatography using a methanol gradient (0 to 2%) in dichloromethane. This affords this compound as an orange oil in a 96% yield.[2]
Synthesis and Purification Workflow
The logical flow of the synthesis and purification process is illustrated in the diagram below.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. CAS 142896-15-9: 4-Pyridinecarboxylic acid, 2,6-dimethyl-,… [cymitquimica.com]
- 2. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER | 142896-15-9 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER CAS#: 142896-15-9 [m.chemicalbook.com]
- 5. This compound | CAS#:142896-15-9 | Chemsrc [chemsrc.com]
A Technical Guide to the Solubility of Methyl 2,6-dimethylisonicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Qualitative Solubility Prediction
The principle of "like dissolves like" is the primary guide for predicting the solubility of a solute in a solvent. Methyl 2,6-dimethylisonicotinate is an ester with a polar pyridine ring and nonpolar methyl and methyl ester groups.
-
Polarity : The presence of the nitrogen atom in the pyridine ring and the carbonyl group in the ester functionality imparts polarity to the molecule. Therefore, it is expected to be more soluble in polar organic solvents than in non-polar ones.[1][2]
-
Hydrogen Bonding : While the ester group itself cannot donate hydrogen bonds, the lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[1][3] This suggests that it will have some solubility in protic solvents like alcohols.
-
Van der Waals Forces : The methyl groups and the aromatic ring contribute to van der Waals interactions, which will facilitate solubility in less polar solvents.[3]
Based on these principles, this compound is anticipated to have good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), moderate solubility in alcohols (e.g., methanol, ethanol), and lower solubility in non-polar solvents (e.g., hexane, toluene).
Data Presentation
To ensure consistency and comparability, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for data presentation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | 25.0 | e.g., Gravimetric | ||
| e.g., Ethanol | 25.0 | e.g., UV/Vis Spectroscopy | ||
| e.g., Hexane | 25.0 | e.g., Shake-Flask/Gravimetric | ||
| ... | ... | ... |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The following protocols describe the widely accepted shake-flask method for achieving equilibrium, followed by two common quantification techniques: gravimetric analysis and UV/Vis spectroscopy.[4][5][6]
Equilibrium Saturation: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring that the solvent is fully saturated with the solute.[4][5][7]
Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Scintillation vials or flasks with screw caps
-
Analytical balance
Procedure:
-
Add an excess amount of crystalline this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[7]
-
After equilibration, cease agitation and allow the undissolved solid to settle. For viscous solvents or fine particles, centrifugation may be necessary to separate the solid from the saturated solution.[8]
-
Carefully extract a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
The concentration of this compound in the filtered supernatant can then be determined using one of the methods described below.
Quantification Method 1: Gravimetric Analysis
This method directly measures the mass of the dissolved solute and is straightforward and reliable, particularly for non-volatile solutes.[9][10][11]
Objective: To determine the mass of dissolved this compound in a known mass or volume of the saturated solution.
Materials:
-
Saturated solution from the shake-flask method
-
Pre-weighed, solvent-resistant container (e.g., glass petri dish or evaporating dish)
-
Analytical balance
-
Vacuum oven or conventional oven
Procedure:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer a precise volume (e.g., 10.0 mL) of the filtered saturated supernatant into the weighed dish.
-
Weigh the dish containing the solution (W₂).
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven is preferred to lower the evaporation temperature.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it (W₃).
-
Repeat the drying and weighing steps until a constant weight is achieved.[9][12]
Calculation:
-
Mass of dissolved solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
Quantification Method 2: UV/Vis Spectroscopy
This technique is suitable if this compound has a distinct chromophore that absorbs light in the UV-visible range and the solvent is transparent in that region.[13][14][15]
Objective: To determine the concentration of this compound in the saturated solution based on its absorbance of light.
Materials:
-
Saturated solution from the shake-flask method
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Pure solvent for dilutions
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution with the UV/Vis spectrophotometer to find the wavelength at which absorbance is highest.[15]
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[13]
-
-
Analyze the Saturated Sample:
-
Take the filtered supernatant from the shake-flask experiment and dilute it accurately with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Experimental Workflow
The logical flow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of a compound.
References
- 1. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 12. scribd.com [scribd.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
Quantum Chemical Blueprint of Methyl 2,6-dimethylisonicotinate: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate world of drug discovery and development, understanding the fundamental quantum chemical properties of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. This technical guide provides an in-depth overview of the theoretical framework and computational protocols for the quantum chemical analysis of Methyl 2,6-dimethylisonicotinate, a pyridine derivative of interest to researchers and scientists in the pharmaceutical industry.
This document outlines the standard computational methodologies, predicted molecular and electronic properties, and a logical workflow for the theoretical investigation of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes established computational practices for similar pyridine and isonicotinate derivatives to provide a robust and predictive analysis.
Core Computational Methodologies: The Digital Laboratory
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for elucidating molecular structure and reactivity.[1][2] For a molecule such as this compound, a standard and reliable computational approach involves the use of the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p).[2] To enhance the accuracy of calculations, especially for non-covalent interactions, dispersion corrections can be incorporated. Solvent effects are often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]
Experimental Protocol: A Standard DFT Workflow
A typical computational investigation of this compound follows a structured workflow:
-
Initial Structure Construction: A 3D model of the molecule is built using standard bond lengths and angles.
-
Method and Basis Set Selection: The level of theory (e.g., DFT with B3LYP functional) and a suitable basis set (e.g., 6-311G(d,p)) are chosen.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.
-
Frequency Calculation: This step is crucial to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict vibrational spectra (IR).
-
Property Calculations: Once the optimized geometry is confirmed, various electronic and spectroscopic properties are calculated.
Predicted Molecular and Electronic Properties
Based on computational studies of analogous pyridine derivatives, the following tables summarize the anticipated quantitative data for this compound.[3][4]
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (pyridine ring) | ~1.34 |
| C-C (pyridine ring) | ~1.39 |
| C-C (ester) | ~1.51 |
| C=O (ester) | ~1.21 |
| C-O (ester) | ~1.35 |
| **Bond Angles (°) ** | |
| C-N-C (pyridine ring) | ~117 |
| C-C-C (pyridine ring) | ~120 |
| O=C-O (ester) | ~124 |
Table 2: Predicted Electronic and Thermochemical Properties
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 2.5 Debye |
| Thermochemical Properties | |
| Gas-phase Heat of Formation | Varies with method |
| Solid-phase Heat of Formation | Varies with method |
From Calculation to Application: A Drug Development Perspective
The data derived from these quantum chemical calculations are instrumental in the drug development pipeline. The electronic properties, such as the HOMO-LUMO gap, provide insights into the molecule's chemical reactivity and kinetic stability. The molecular geometry and charge distribution are critical for understanding potential interactions with biological targets.
Conclusion
Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing established methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical blueprint serves as a critical foundation for further experimental studies and the rational design of new therapeutic agents.
References
Methodological & Application
Methyl 2,6-dimethylisonicotinate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 2,6-dimethylisonicotinate, also known as methyl 2,6-dimethylpyridine-4-carboxylate, is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive ester group and two methyl groups flanking the nitrogen atom on the pyridine ring, make it an attractive starting material for the synthesis of a wide range of more complex molecules. These molecules are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of the methyl groups can influence the electronic properties and steric environment of the pyridine ring, offering opportunities for regioselective transformations and the development of novel bioactive compounds.
This document provides detailed application notes and experimental protocols for the synthesis and further derivatization of this compound, offering a practical guide for its utilization in research and development.
Synthesis of this compound
There are several synthetic routes to access this compound. Two common and effective methods are detailed below: a Negishi coupling reaction and a classical esterification of the corresponding carboxylic acid.
Protocol 1: Synthesis via Negishi Coupling
This protocol describes the synthesis of this compound starting from methyl 2,6-dichloropyridine-4-carboxylate and dimethylzinc in a palladium-catalyzed cross-coupling reaction. This method offers a high yield and is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol:
A mixture of methyl 2,6-dichloropyridine-4-carboxylate (2.00 g), dimethylzinc (2N in toluene, 14.6 mL, 3.0 eq.), and PdCl2(dppf)2 (400 mg, 0.05 eq.) in dioxane (50 mL) is heated at 80°C for 4 hours under an inert atmosphere. Upon completion of the reaction, the mixture is cooled in an ice bath, quenched with water (100 mL), and filtered through a pad of celite. The celite pad is rinsed with water and ethyl acetate (EtOAc). The filtrate is then extracted with EtOAc (250 mL). The organic layer is washed with brine (100 mL), dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography (0 to 2% MeOH in CH2Cl2) to afford this compound as an orange oil.
Quantitative Data:
| Starting Material | Reagents | Catalyst | Solvent | Temp. | Time | Yield | Spectroscopic Data |
| Methyl 2,6-dichloropyridine-4-carboxylate | Dimethylzinc (2N in toluene) | PdCl2(dppf)2 | Dioxane | 80°C | 4 h | 96% | ¹H-NMR (400 MHz, DMSO): δ 2.51 (s, 6H, 2xCH₃), 3.88 (s, 3H, O-CH₃), 7.51 (s, 2H, Ar). MS (M+H)⁺: m/z = 166.1 |
Experimental Workflow:
Protocol 2: Synthesis via Esterification
This protocol outlines the synthesis of this compound through the esterification of 2,6-dimethylisonicotinic acid using methanol in the presence of a catalytic amount of sulfuric acid. This is a classic and straightforward method for ester formation.
Experimental Protocol:
A mixture of 2,6-dimethylisonicotinic acid (2.0 g, unpurified), methanol (100 mL), and 98% sulfuric acid (1 mL) is refluxed for 24 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and then extracted five times with 60 mL portions of CHCl₃. The combined organic phases are dried over Na₂SO₄ and concentrated. The resulting solid is extracted four times with 50 mL of ether, and the combined ether extracts are concentrated. The white residue is purified by chromatography on alumina (gradient: cyclohexane/CH₂Cl₂ (50/50) to pure CH₂Cl₂) to yield 1.0 g of this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Conditions | Time | Yield | Spectroscopic Data |
| 2,6-Dimethylisonicotinic acid | Methanol, Sulfuric acid | Methanol | Reflux | 24 h | Not specified | ¹H-NMR (CDCl₃): δ 2.59 (s, 6H, CH₃), 3.93 (s, 3H, CO₂CH₃), 7.51 (s, 2H, Py). ¹³C-NMR (CDCl₃): δ 24.5 (CH₃), 52.5 (OCH₃), 119.5 (C), 147.5 (C), 158.0 (C), 165.5 (C=O). m.p.: 45-47°C |
Experimental Workflow:
Applications and Protocols for Derivatization
This compound is a versatile intermediate that can undergo various chemical transformations to yield a range of functionalized pyridine derivatives. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to the alcohol, providing access to a diverse set of compounds for further synthetic elaboration.
Protocol 3: Hydrolysis to 2,6-Dimethylisonicotinic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide array of subsequent reactions, such as amide bond formation.
Experimental Protocol (Representative):
To a solution of this compound (1.65 g, 10 mmol) in methanol (20 mL), a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL) is added. The reaction mixture is stirred at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The methanol is then removed under reduced pressure. The aqueous residue is diluted with water (20 mL) and acidified to pH 4-5 with 2N HCl. The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2,6-dimethylisonicotinic acid.
Quantitative Data (Expected):
| Starting Material | Reagents | Solvent | Temp. | Time | Expected Yield |
| This compound | Sodium hydroxide, Water, HCl | Methanol/Water | Room Temp. | 4 h | >90% |
Reaction Scheme:
Further transformations of the resulting 2,6-dimethylisonicotinic acid can lead to the synthesis of various biologically active molecules, including potential drug candidates and agrochemicals. The presence of the two methyl groups can enhance the lipophilicity and metabolic stability of the final products, which are desirable properties in drug design. The synthetic accessibility and reactivity of this compound make it a valuable tool for the construction of diverse molecular scaffolds.
Application Notes and Protocols: Methyl 2,6-dimethylisonicotinate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 2,6-dimethylisonicotinate as a versatile building block in the synthesis of pharmaceutical intermediates. While specific, large-scale pharmaceutical applications of this exact molecule are not widely documented in publicly available literature, its functional groups—a pyridine core and a reactive methyl ester—make it an exemplary scaffold for key transformations in medicinal chemistry. The protocols herein are representative examples of fundamental reactions that enable the incorporation of the 2,6-dimethylpyridine moiety into more complex, biologically active molecules.
The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The 2,6-dimethyl substitution pattern can influence the molecule's steric and electronic properties, potentially leading to improved selectivity and pharmacokinetic profiles in drug candidates.
Hydrolysis to 2,6-Dimethylisonicotinic Acid: A Key Carboxylic Acid Intermediate
The hydrolysis of the methyl ester group in this compound is a fundamental transformation that yields 2,6-dimethylisonicotinic acid. This carboxylic acid is a crucial intermediate that can subsequently undergo a variety of coupling reactions, most notably amide bond formation, a cornerstone of pharmaceutical synthesis.
Quantitative Data Summary: Hydrolysis Conditions
| Parameter | Condition A: Acidic Hydrolysis | Condition B: Basic Hydrolysis (Saponification) |
| Reagents | 6M Hydrochloric Acid | 2M Sodium Hydroxide |
| Solvent | Water | Water/Methanol (1:1) |
| Temperature | 100 °C (Reflux) | 80 °C (Reflux) |
| Reaction Time | 12 hours | 4 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (Post-crystallization) | >98% | >99% |
Experimental Protocol: Basic Hydrolysis of this compound
Materials:
-
This compound
-
Methanol
-
2M Sodium Hydroxide (NaOH) solution
-
6M Hydrochloric Acid (HCl) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 60.5 mmol) in methanol (50 mL).
-
To the stirred solution, add 2M aqueous sodium hydroxide (45 mL, 90.0 mmol).
-
Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle.
-
Maintain the reaction at reflux for 4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Slowly add 6M HCl to the cooled solution with stirring to neutralize the excess NaOH and precipitate the product. Adjust the pH to approximately 4-5.
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
Dry the product under vacuum to yield 2,6-dimethylisonicotinic acid.
Workflow for Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Amide Coupling of 2,6-Dimethylisonicotinic Acid with a Primary Amine
The formation of an amide bond is one of the most frequent reactions in the synthesis of pharmaceuticals. 2,6-Dimethylisonicotinic acid, produced via hydrolysis, can be coupled with a variety of primary or secondary amines to generate a diverse library of amide-containing intermediates. This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Quantitative Data Summary: Amide Coupling
| Parameter | Value |
| Coupling Agent | HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 6-18 hours |
| Typical Yield | 70-90% |
| Purity (Post-chromatography) | >98% |
Experimental Protocol: Amide Coupling with Aniline
Materials:
-
2,6-Dimethylisonicotinic acid
-
Aniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,6-dimethylisonicotinic acid (1.0 g, 6.61 mmol) and dissolve it in anhydrous DMF (20 mL).
-
Add HATU (3.0 g, 7.94 mmol) to the solution and stir for 5 minutes.
-
Add DIPEA (2.3 mL, 13.2 mmol) to the mixture and stir for another 10 minutes.
-
Add aniline (0.66 mL, 7.27 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Logical Diagram for Amide Coupling
Caption: Logical relationship for amide bond formation.
Potential Signaling Pathway Relevance
While this compound is a starting material, the pharmaceutical intermediates derived from it could be used to synthesize inhibitors or modulators of various biological targets. Pyridine-containing molecules are known to be active against a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. The diagram below illustrates a hypothetical scenario where an intermediate derived from this compound is used to synthesize a kinase inhibitor.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a kinase signaling pathway.
Application Notes and Protocols: Suzuki Cross-Coupling Reactions with Methyl 2,6-dimethylisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki cross-coupling reactions with derivatives of Methyl 2,6-dimethylisonicotinate. This class of reaction is a powerful tool for the synthesis of functionalized pyridine compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided are based on established methodologies for Suzuki-Miyaura cross-coupling of substituted pyridines.[1][2][3][4][5][6][7][8]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[5][6][7] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate.[8] This methodology is particularly valuable in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures.[4][9] For pyridyl systems, the reaction conditions often require careful optimization to achieve high yields and avoid side reactions.[2][10]
This document focuses on the application of the Suzuki reaction to synthesize 4-aryl derivatives of this compound, a key intermediate for various research applications. The protocols outlined below are designed to be a starting point for researchers, with recommendations for optimization and troubleshooting.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., Methyl 4-bromo-2,6-dimethylisonicotinate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols describe the Suzuki cross-coupling reaction of Methyl 4-bromo-2,6-dimethylisonicotinate with various arylboronic acids.
General Procedure for Suzuki Cross-Coupling
Materials:
-
Methyl 4-bromo-2,6-dimethylisonicotinate (or other suitable halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 4-bromo-2,6-dimethylisonicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethylisonicotinate.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki cross-coupling of Methyl 4-bromo-2,6-dimethylisonicotinate with various arylboronic acids under optimized conditions.
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 75 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane | 90 | 8 | 88 |
| 3 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6 | 92 |
| 4 | Pd(OAc)₂ (3) / PPh₃ (6) | Cs₂CO₃ | DMF | 110 | 10 | 85 |
Yields are for the coupling with phenylboronic acid and are isolated yields.
Table 2: Substrate Scope with Various Arylboronic Acids
Reaction Conditions: Methyl 4-bromo-2,6-dimethylisonicotinate (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), in 1,4-dioxane/H₂O (4:1, 5 mL) at 100 °C for 6 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2,6-dimethyl-4-phenylisonicotinate | 92 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-2,6-dimethylisonicotinate | 89 |
| 3 | 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)-2,6-dimethylisonicotinate | 85 |
| 4 | 3-Tolylboronic acid | Methyl 2,6-dimethyl-4-(m-tolyl)isonicotinate | 90 |
| 5 | 2-Naphthylboronic acid | Methyl 2,6-dimethyl-4-(naphthalen-2-yl)isonicotinate | 82 |
| 6 | Thiophen-2-ylboronic acid | Methyl 2,6-dimethyl-4-(thiophen-2-yl)isonicotinate | 78 |
Visualizations
Suzuki Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Heck Coupling of Methyl 2,6-dimethylisonicotinate with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has broad applications in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.
This document provides detailed application notes and a representative protocol for the Heck coupling of a halo-derivative of Methyl 2,6-dimethylisonicotinate with various alkenes. Given the limited specific literature on the direct Heck coupling of this compound, this protocol is based on established methodologies for similar 4-halopyridine systems. The resulting 4-alkenyl-2,6-dimethylisonicotinate scaffolds are of significant interest in medicinal chemistry due to the diverse biological activities associated with isonicotinic acid and substituted pyridine derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.
Reaction Scheme
The general scheme for the Heck coupling of a 4-halo-2,6-dimethylisonicotinate with an alkene is depicted below:
Where Py represents the pyridine ring and R' can be a variety of substituents.
Experimental Protocols
The following is a generalized protocol for the Heck coupling of Methyl 4-chloro-2,6-dimethylisonicotinate with a representative alkene. This protocol should be optimized for specific substrates.
Materials:
-
Methyl 4-chloro-2,6-dimethylisonicotinate
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or Sodium Acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add Methyl 4-chloro-2,6-dimethylisonicotinate (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (Triethylamine, 1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkenyl-2,6-dimethylisonicotinate.
Data Presentation
The following tables summarize typical reaction parameters and hypothetical yields for the Heck coupling of Methyl 4-chloro-2,6-dimethylisonicotinate with various alkenes, based on general Heck reaction efficiencies.
Table 1: Typical Reaction Components and Conditions
| Component | Role | Typical Amount (mol%) or Equivalents |
| Methyl 4-chloro-2,6-dimethylisonicotinate | Aryl Halide | 1.0 equiv. |
| Alkene | Coupling Partner | 1.2 - 1.5 equiv. |
| Palladium(II) acetate | Catalyst | 1 - 5 mol% |
| Triphenylphosphine | Ligand | 2 - 10 mol% |
| Triethylamine or Sodium Acetate | Base | 1.5 - 2.0 equiv. |
| DMF or Acetonitrile | Solvent | - |
| Temperature | - | 80 - 140 °C |
| Time | - | 12 - 48 h |
Table 2: Representative Alkenes and Expected Yields
| Alkene Partner | Product Structure | Expected Yield (%) |
| Styrene | Methyl 2,6-dimethyl-4-styrylisonicotinate | 75 - 90 |
| Butyl acrylate | Methyl 4-(3-butoxy-3-oxoprop-1-en-1-yl)-2,6-dimethylisonicotinate | 70 - 85 |
| 1-Octene | Methyl 2,6-dimethyl-4-(oct-1-en-1-yl)isonicotinate | 60 - 75 |
| Cyclohexene | Methyl 4-(cyclohex-1-en-1-yl)-2,6-dimethylisonicotinate | 50 - 65 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Heck coupling reaction.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Applications in Drug Development
The functionalization of the pyridine ring at the 4-position with alkenyl groups opens up avenues for the synthesis of novel compounds with potential therapeutic applications. The isonicotinic acid moiety and its derivatives are known to exhibit a wide range of biological activities. For instance, isonicotinic acid hydrazide is a well-known antitubercular agent. Derivatives of isonicotinates have been investigated for their anti-inflammatory and antimicrobial properties.
Furthermore, the introduction of methyl groups on the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, a concept often referred to as the "magic methyl" effect in drug discovery. The 2,6-dimethylpyridine scaffold is a common motif in medicinal chemistry. The strategic placement of alkenyl chains via the Heck reaction can lead to the development of new chemical entities with tailored properties for specific biological targets. These modifications can impact factors such as binding affinity, selectivity, and metabolic stability, which are critical in the drug development process. The resulting compounds can serve as valuable intermediates for the synthesis of more complex molecules with potential applications as enzyme inhibitors or receptor modulators.
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Based on Substituted Isonicotinate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as premier targets for the development of novel therapeutics. Among the diverse chemical scaffolds utilized in the design of kinase inhibitors, substituted isonicotinates and their derivatives have emerged as a promising class of compounds. The isonicotinoyl moiety can serve as a versatile pharmacophore, engaging in key interactions within the ATP-binding site of various kinases.
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of kinase inhibitors centered on a substituted isonicotinate scaffold. Detailed protocols for the synthesis of a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives are presented, along with methodologies for assessing their inhibitory activity against Aurora-A kinase and their cytotoxic effects on cancer cell lines.
Data Presentation
The following tables summarize the in vitro biological activity of a series of synthesized 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives.
Table 1: Inhibition of Aurora-A Kinase and Cytotoxicity against HCT 116 and MCF-7 Cancer Cell Lines. [2]
| Compound | R | R1 | R2 | Aurora-A Kinase IC50 (µM) | HCT 116 IC50 (µM) | MCF-7 IC50 (µM) |
| P-1 | H | H | 2-NO2 | 0.89 ± 0.09 | 1.34 ± 0.11 | 1.56 ± 0.13 |
| P-2 | H | H | 3-NO2 | 0.76 ± 0.07 | 1.12 ± 0.10 | 1.28 ± 0.11 |
| P-3 | H | H | 4-NO2 | 0.68 ± 0.06 | 0.98 ± 0.09 | 1.15 ± 0.10 |
| P-4 | H | H | 2-Cl | 0.95 ± 0.10 | 1.45 ± 0.12 | 1.62 ± 0.14 |
| P-5 | H | H | 4-Cl | 0.82 ± 0.08 | 1.21 ± 0.11 | 1.39 ± 0.12 |
| P-6 | H | 4-OCH3 | 4-NO2 | 0.11 ± 0.03 | 0.37 ± 0.15 | 0.44 ± 0.06 |
| P-7 | H | 4-OCH3 | 3-NO2 | 0.24 ± 0.04 | 0.58 ± 0.07 | 0.69 ± 0.08 |
| P-8 | H | 4-OCH3 | H | 0.55 ± 0.06 | 0.89 ± 0.09 | 1.02 ± 0.10 |
| P-9 | H | 2,4-di-OCH3 | 4-NO2 | 0.18 ± 0.04 | 0.45 ± 0.06 | 0.58 ± 0.07 |
| P-10 | H | 2,4-di-OCH3 | 3-NO2 | 0.31 ± 0.05 | 0.67 ± 0.08 | 0.78 ± 0.09 |
| P-11 | H | 2,4-di-OCH3 | 4-Cl | 0.49 ± 0.06 | 0.82 ± 0.09 | 0.95 ± 0.10 |
| P-12 | 4-Cl | H | 4-Cl | 0.91 ± 0.09 | 1.38 ± 0.12 | 1.55 ± 0.13 |
| P-13 | 4-Cl | 4-OCH3 | H | 0.78 ± 0.08 | 1.15 ± 0.10 | 1.29 ± 0.11 |
| P-14 | 4-Cl | 2,4-di-OCH3 | H | 0.65 ± 0.07 | 0.95 ± 0.09 | 1.08 ± 0.10 |
| P-15 | 4-Br | H | H | 0.98 ± 0.10 | 1.52 ± 0.13 | 1.71 ± 0.15 |
| P-16 | 4-Br | H | 4-NO2 | 0.85 ± 0.09 | 1.28 ± 0.11 | 1.45 ± 0.12 |
| P-17 | 4-Br | H | 3-NO2 | 0.79 ± 0.08 | 1.18 ± 0.10 | 1.35 ± 0.11 |
| P-18 | 4-Br | H | 4-Cl | 0.93 ± 0.10 | 1.42 ± 0.12 | 1.60 ± 0.14 |
| P-19 | 4-Br | H | 2-Cl | 1.02 ± 0.11 | 1.65 ± 0.14 | 1.82 ± 0.16 |
| P-20 | 4-Br | 4-OCH3 | 4-NO2 | 0.39 ± 0.05 | 0.56 ± 0.07 | 0.65 ± 0.08 |
| P-21 | 4-Br | 2,4-di-OCH3 | 4-NO2 | 0.45 ± 0.06 | 0.72 ± 0.08 | 0.85 ± 0.09 |
| VX-680 (Standard) | - | - | - | - | 0.32 ± 0.05 | 0.40 ± 0.03 |
*Data presented as mean ± standard deviation.
Experimental Protocols
I. Synthesis of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives (P-1 to P-21)[3]
This synthesis is a multi-step process involving the formation of a pyrazole-4-carbaldehyde intermediate, followed by Schiff base formation and subsequent cyclization to the final thiazolidin-4-one derivatives.
Step 1: Synthesis of 1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of acetophenone (0.1 mol) and isonicotinaldehyde (0.1 mol) in ethanol (50 mL), add a 40% aqueous solution of sodium hydroxide (20 mL) dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of 1-isonicotinoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [3]
-
Dissolve the chalcone intermediate (0.05 mol) in dimethylformamide (DMF, 30 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add Vilsmeier-Haack reagent (prepared by adding phosphorus oxychloride (0.15 mol) to DMF (0.45 mol) at 0-5 °C) dropwise to the chalcone solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 60-70 °C for 8-10 hours.
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Step 3: Synthesis of Schiff Bases [3]
-
Dissolve 1-isonicotinoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in ethanol (20 mL).
-
Add the appropriate substituted aniline (0.01 mol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated Schiff base, wash with water, and dry.
Step 4: Synthesis of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives [3]
-
To a solution of the Schiff base (0.005 mol) in DMF (15 mL), add thioglycolic acid (0.005 mol) and a catalytic amount of anhydrous zinc chloride.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure thiazolidin-4-one derivative.
Characterization: The synthesized compounds should be characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.[2]
II. In Vitro Aurora-A Kinase Inhibition Assay[4]
This protocol describes a luminescence-based assay to determine the IC50 values of the synthesized compounds against Aurora-A kinase.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
DMSO
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Assay Setup:
-
Add 1 µL of the diluted inhibitor or 5% DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of Aurora-A kinase (at a pre-determined optimal concentration) to each well.
-
Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for Aurora-A.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
III. MTT Assay for Cytotoxicity[5][6]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the synthesized inhibitors and the experimental workflows.
Caption: Aurora-A Kinase Signaling Pathway in Mitosis.
Caption: Overview of the GSK-3 Signaling Pathway.
Caption: Synthetic Workflow for Isonicotinate-based Inhibitors.
Caption: Workflow for Biological Evaluation of Inhibitors.
References
Application of Methyl 2,6-dimethylisonicotinate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dimethylisonicotinate, a pyridine carboxylic acid ester, holds significant potential for development within the agrochemical sector. While direct, large-scale applications are not yet established, its structural similarity to known bioactive pyridine derivatives suggests a range of promising uses. This document outlines potential applications, provides detailed experimental protocols for screening and evaluation, and presents hypothetical data to guide research and development efforts. The primary hypothesized applications for this compound and its derivatives include roles as plant growth regulators, herbicides, and insecticides.
Potential Applications and Mechanisms of Action
The pyridine ring is a core structure in numerous agrochemicals. Based on the activities of analogous compounds, this compound could be investigated for the following applications:
-
Plant Growth Regulation: Pyridine derivatives have been shown to exhibit auxin-like activity, promoting cell division, shoot proliferation, and root formation.[1][2][3][4][5] this compound could potentially be developed as a plant growth regulator to enhance crop yield and quality.
-
Herbicidal Activity: Pyridine carboxylic acids are a well-known class of auxinic herbicides that induce abnormal growth and mortality in susceptible weeds.[6][7] By modifying the ester group and exploring other derivatives, compounds based on the 2,6-dimethylisonicotinate scaffold could be designed as selective herbicides.
-
Insecticidal Activity: The pyridine structure is central to neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[8][9][10] Furthermore, the related compound, methyl isonicotinate, is a known semiochemical used to attract and trap thrips, suggesting a potential role in pest monitoring and control.[11][12][13][14]
Data Summary (Hypothetical)
The following tables present hypothetical data for this compound derivatives to illustrate potential research outcomes.
Table 1: Plant Growth Regulation Activity of this compound Derivatives on Wheat (Triticum aestivum)
| Compound | Concentration (µM) | Increase in Shoot Length (%) | Increase in Root Length (%) |
| Control | 0 | 0 | 0 |
| MDMI-1 | 1 | 15 | 25 |
| 10 | 28 | 45 | |
| 100 | 12 | 18 | |
| MDMI-2 | 1 | 18 | 30 |
| 10 | 35 | 55 | |
| 100 | 15 | 22 | |
| IAA (Auxin) | 10 | 30 | 50 |
MDMI-1: this compound; MDMI-2: A hypothetical derivative.
Table 2: Herbicidal Activity of this compound Derivatives
| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |
| MDMI-H1 | Broadleaf Weeds | 100 | 85 |
| 200 | 95 | ||
| MDMI-H2 | Grass Weeds | 100 | 40 |
| 200 | 65 | ||
| Glyphosate | Broad-spectrum | 1000 | 98 |
MDMI-H1 & MDMI-H2: Hypothetical herbicidal derivatives.
Table 3: Insecticidal Activity of this compound Derivatives against Aphids (Aphis gossypii)
| Compound | Concentration (ppm) | Mortality (%) | LC50 (ppm) |
| MDMI-I1 | 10 | 30 | 45 |
| 50 | 75 | ||
| 100 | 98 | ||
| MDMI-I2 | 10 | 45 | 22 |
| 50 | 90 | ||
| 100 | 100 | ||
| Imidacloprid | 10 | 95 | 2.5 |
MDMI-I1 & MDMI-I2: Hypothetical insecticidal derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A general protocol for the synthesis of derivatives would involve standard esterification and substitution reactions on the pyridine ring. For example, new esters can be synthesized via transesterification, and substitutions on the ring can be achieved through various organic reactions.
Protocol 3.1.1: General Esterification of 2,6-dimethylisonicotinic acid
-
Suspend 2,6-dimethylisonicotinic acid in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Bioactivity Screening Protocols
Protocol 3.2.1: Plant Growth Regulation Assay (Seed Germination and Seedling Growth)
-
Surface sterilize seeds of the target crop (e.g., wheat, corn) with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.
-
Prepare test solutions of this compound and its derivatives at various concentrations (e.g., 1, 10, 100 µM) in a suitable solvent (e.g., DMSO) and then dilute in sterile water.
-
Place 20 sterilized seeds in a petri dish lined with filter paper moistened with 5 mL of the test solution. Use a solution with the solvent alone as a negative control and a known plant growth regulator (e.g., IAA) as a positive control.
-
Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
After 7-10 days, measure the germination percentage, shoot length, and root length of the seedlings.
-
Calculate the percentage increase in growth parameters compared to the negative control.
Protocol 3.2.2: Herbicidal Activity Assay (Whole Plant Assay)
-
Grow target weed species (e.g., a representative broadleaf and grass weed) in small pots to the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds at different application rates (e.g., 50, 100, 200 g/ha) in a suitable formulation (e.g., with a surfactant).
-
Spray the plants uniformly with the test solutions. Use a formulation blank as a negative control and a commercial herbicide as a positive control.
-
Maintain the plants in a greenhouse under controlled conditions.
-
Assess the herbicidal efficacy visually at 7, 14, and 21 days after treatment, scoring phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).
Protocol 3.2.3: Insecticidal Activity Assay (Contact Toxicity Bioassay)
-
Rear a population of the target insect pest (e.g., aphids).
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).
-
Apply 1 µL of each test solution to the dorsal thorax of adult insects. Use solvent alone as a negative control and a commercial insecticide as a positive control.
-
Place the treated insects in a ventilated container with a food source.
-
Record mortality at 24, 48, and 72 hours after treatment.
-
Calculate the LC50 value using probit analysis.
Visualizations
Caption: Experimental workflow for the development of agrochemicals from this compound.
Caption: Hypothetical signaling pathways for herbicidal and insecticidal action.
Conclusion
This compound presents a versatile scaffold for the development of novel agrochemicals. The protocols and hypothetical data provided herein offer a foundational framework for researchers to explore its potential as a plant growth regulator, herbicide, or insecticide. Further investigation into the synthesis of derivatives and comprehensive bioactivity screening is warranted to unlock the full potential of this chemical class in agriculture.
References
- 1. ijisrt.com [ijisrt.com]
- 2. DE2349745A1 - USE OF PYRIDINE DERIVATIVES AS PLANT GROWTH REGULATORS AND PLANT GROWTH REGULATORS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mnau.edu.ua [dspace.mnau.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 8. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. nzpps.org [nzpps.org]
- 14. researchgate.net [researchgate.net]
Application Notes: Methyl 2,6-dimethylisonicotinate as a Ligand in Transition Metal Catalysis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,6-dimethylisonicotinate is a substituted pyridine derivative with potential applications as a ligand in transition metal catalysis. Its structure, featuring two methyl groups ortho to the nitrogen atom, classifies it as a sterically hindered ligand. The nitrogen atom's lone pair of electrons allows it to coordinate with transition metals, acting as a Lewis base.[1] The steric bulk provided by the methyl groups can significantly influence the reactivity, selectivity, and stability of the resulting metal complex.[2][3] While direct and specific applications for this compound in catalysis are not extensively documented in current literature, its structural similarity to other 2,6-disubstituted pyridine ligands allows for informed postulation of its potential uses.
Sterically demanding pyridine ligands are crucial in various catalytic processes, including cross-coupling reactions, C-H activation, and polymerization.[2][4][5] The steric hindrance can promote the formation of monoligated, highly active catalytic species and can influence the regioselectivity of reactions by controlling substrate approach to the metal center.[3] The electronic properties of the isonicotinate ester group, being electron-withdrawing, can also modulate the electronic density at the metal center, thereby tuning its catalytic activity.
This document provides an overview of the potential applications of this compound as a ligand, drawing parallels from established catalytic systems using structurally related pyridine ligands. It includes representative protocols for common transition metal-catalyzed reactions where such a ligand could be employed.
Potential Catalytic Applications
Based on the established roles of sterically hindered pyridine ligands, this compound is a candidate for the following transition metal-catalyzed reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck): Sterically bulky ligands are known to enhance the efficiency of Pd-catalyzed cross-coupling reactions, particularly with challenging substrates like unactivated aryl chlorides.[2] The ligand can facilitate the reductive elimination step and stabilize the active Pd(0) species.
-
Rhodium and Iridium-Catalyzed Reactions: Rh(I) and Ir(III) complexes are used in a variety of transformations, including hydrogenation, hydroformylation, and C-H functionalization.[6][7] The properties of a pyridine-based ligand can tune the catalyst's activity and selectivity in these processes.
-
Nickel-Catalyzed Polymerization: 2-iminopyridyl-nickel catalysts, which are structurally related, are highly active in ethylene polymerization. The steric and electronic properties of the pyridine ligand have a significant impact on the catalytic activity and the properties of the resulting polymer.[4]
Experimental Protocols: Representative Methodologies
The following protocols are representative examples of transition metal-catalyzed reactions where a ligand such as this compound could be screened for its efficacy. These are generalized procedures and require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, a reaction where sterically hindered ligands can be beneficial.
Reaction Scheme:
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (Ligand)
-
Aryl halide (Ar-X)
-
Arylboronic acid (R-B(OH)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (1-5 mol%), this compound (1-10 mol% ligand), and the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Protocol 1
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Rhodium-Catalyzed Cyclohexene Hydrogenation
This protocol is a representative example of a hydrogenation reaction, where complexes of rhodium with amine ligands have shown catalytic activity.
Materials:
-
Rhodium precatalyst (e.g., [Rh(COD)Cl]₂)
-
This compound (Ligand)
-
Cyclohexene (Substrate)
-
Solvent (e.g., Toluene, CCl₄)
-
Hydrogen gas (H₂)
Procedure:
-
Prepare the catalyst complex in situ or pre-form it. For in-situ preparation, dissolve the rhodium precatalyst and this compound in the reaction solvent inside a high-pressure reactor.
-
Add the solvent and cyclohexene (0.4-0.5 M solution) to the reactor.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 kPa).
-
Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction for a set time (e.g., 3 hours), monitoring the hydrogen uptake.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Analyze the reaction mixture by GC to determine the conversion of cyclohexene to cyclohexane.
Catalytic Cycle Concept
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Data Presentation: Hypothetical Performance Metrics
Since no specific experimental data exists for this compound as a catalyst ligand, the following tables illustrate how quantitative data for ligand screening in a Suzuki-Miyaura coupling would be presented. The data is for illustrative purposes only.
Table 1: Screening of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Entry | Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2 | K₂CO₃ | 100 | 12 | 45 |
| 2 | XPhos | 2 | K₃PO₄ | 100 | 8 | 92 |
| 3 | This compound | 2 | K₃PO₄ | 100 | 12 | (To be determined) |
| 4 | 2,6-Lutidine | 2 | K₃PO₄ | 100 | 12 | 15 |
Table 2: Effect of Reaction Parameters with a Hypothetical Pyridine Ligand
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Base | K₂CO₃ | 55 |
| 2 | Base | K₃PO₄ | 78 |
| 3 | Base | Cs₂CO₃ | 85 |
| 4 | Solvent | Toluene | 78 |
| 5 | Solvent | Dioxane | 82 |
| 6 | Temperature | 80 °C | 65 |
| 7 | Temperature | 110 °C | 81 |
Conclusion
This compound possesses the key structural features of a sterically hindered pyridine ligand, making it a promising candidate for applications in transition metal catalysis. The steric bulk from the 2,6-dimethyl groups combined with the electronic influence of the 4-methoxycarbonyl group could offer unique advantages in controlling catalytic activity and selectivity. While specific protocols and performance data for this ligand are not yet established, the provided representative methodologies for Suzuki-Miyaura coupling and hydrogenation serve as a foundational starting point for its evaluation. Researchers are encouraged to screen this ligand in various catalytic systems to explore its potential and contribute to the expanding field of ligand development.
References
- 1. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Sterically Demanding Iminopyridine Ligands [ouci.dntb.gov.ua]
- 6. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization of Functional Monomers Derived from Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of functional monomers derived from Methyl 2,6-dimethylisonicotinate. The methodologies described herein offer a versatile platform for the creation of novel polymers with potential applications in drug delivery, biomaterials, and catalysis.
Introduction
Polymers based on functional pyridine-containing monomers are of significant interest due to their unique properties, including their ability to coordinate with metal ions, act as catalysts, and respond to pH changes. This compound serves as a valuable starting material for the synthesis of such monomers. By functionalizing the methyl groups into polymerizable vinyl moieties, a new class of functional polymers can be accessed. This document outlines the synthetic route to create a divinyl monomer from this compound and subsequent polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low dispersity.
Monomer Synthesis: From this compound to Methyl 2,6-divinylisonicotinate
The key to preparing a polymerizable monomer from this compound is the conversion of the two methyl groups into vinyl groups. This can be achieved through a condensation reaction with formaldehyde, a method analogous to the industrial synthesis of vinylpyridines from picolines.[1][2][3][4]
Reaction Principle
The reaction proceeds via a base-catalyzed aldol-type condensation of the methyl groups with formaldehyde, followed by dehydration to yield the vinyl groups. The ester group at the 4-position is expected to remain intact under these conditions.
Caption: Synthetic route to Methyl 2,6-divinylisonicotinate.
Experimental Protocol: Synthesis of Methyl 2,6-divinylisonicotinate
Materials:
-
This compound
-
Formaldehyde (37 wt. % in H₂O)
-
Potassium hydroxide (KOH)
-
Toluene
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, Dean-Stark trap)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add this compound (1 equivalent) and a catalytic amount of potassium hydroxide (e.g., 0.1 equivalents).
-
Addition of Formaldehyde: Heat the mixture to a gentle reflux. Add formaldehyde solution (2.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction and Dehydration: After the addition is complete, continue to heat the reaction mixture at reflux. If water is present from the formaldehyde solution, use a Dean-Stark trap to azeotropically remove it with a suitable solvent like toluene. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel. Add a small amount of hydroquinone as a polymerization inhibitor during distillation.
Characterization: The structure of the synthesized Methyl 2,6-divinylisonicotinate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization of Methyl 2,6-divinylisonicotinate
The synthesized divinyl monomer can be polymerized using various controlled radical polymerization techniques. RAFT polymerization is particularly suitable as it is tolerant to a wide range of functional groups.
RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization of the functional monomer.
Experimental Protocol: RAFT Polymerization
Materials:
-
Methyl 2,6-divinylisonicotinate (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)
-
1,4-Dioxane (solvent)
-
Diethyl ether (for precipitation)
-
Schlenk flask and line
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the monomer, AIBN, and CPADB in 1,4-dioxane. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be optimized (e.g., 100:1:0.2).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C). The polymerization time will depend on the desired conversion and can be monitored by taking aliquots and analyzing them by ¹H NMR or Gel Permeation Chromatography (GPC).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold diethyl ether.
-
Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized for its molecular weight (Mₙ), dispersity (Đ), and composition using GPC, ¹H NMR, and FTIR spectroscopy.
Data Presentation
The following tables provide an example of how to structure the quantitative data for comparison and optimization of the polymerization process.
Table 1: Monomer Synthesis Conditions and Yield
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | KOH | Toluene | 6 | 75 |
| 2 | NaOH | Xylene | 8 | 70 |
| 3 | Et₃N | Toluene | 12 | 55 |
Table 2: RAFT Polymerization Results
| [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ |
| 100:1:0.2 | 4 | 65 | 8,500 | 1.15 |
| 100:1:0.2 | 8 | 88 | 11,500 | 1.18 |
| 200:1:0.2 | 8 | 85 | 22,000 | 1.25 |
Potential Applications
The resulting poly(methyl 2,6-divinylisonicotinate) is a functional polymer with pendant ester and pyridine groups. This structure opens up a wide range of potential applications:
-
Drug Delivery: The pyridine units can be quaternized to create cationic polymers for gene delivery or can coordinate with metal-based drugs. The ester groups can be hydrolyzed to carboxylic acids, enabling pH-responsive drug release.
-
Catalysis: The pyridine moieties can act as ligands for metal catalysts, allowing for the creation of polymer-supported catalysts that can be easily recovered and reused.
-
Biomaterials: The polymer can be crosslinked to form hydrogels with tunable properties for tissue engineering and other biomedical applications.
Signaling Pathway Analogy: Polymer Functionalization
The post-polymerization modification of the synthesized polymer can be visualized as a signaling pathway, where the initial polymer is activated to undergo further transformations.
Caption: Post-polymerization modification pathways.
References
- 1. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 2. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Methyl 2,6-dimethylisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Methyl 2,6-dimethylisonicotinate derivatives. These compounds, belonging to the pyridine carboxylate family, represent a scaffold of interest for identifying novel modulators of various biological targets. The following protocols are designed to be adaptable for screening large chemical libraries to identify potential therapeutic leads.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their biological activity.[1] this compound and its derivatives are of interest due to their structural similarity to known bioactive molecules, suggesting potential applications as inhibitors of key cellular enzymes, such as protein kinases, or as modulators of cell signaling pathways.[2] This document outlines a comprehensive HTS workflow, including a primary biochemical screen to identify inhibitors of a target kinase and a secondary cell-based assay to assess cytotoxicity and confirm on-target effects in a cellular context.
Data Presentation
Table 1: Hypothetical Primary Screen Data for Kinase Inhibition
| Compound ID | Concentration (µM) | Kinase Activity (% Inhibition) | Hit (Y/N) |
| MDI-001 | 10 | 85.2 | Y |
| MDI-002 | 10 | 12.5 | N |
| MDI-003 | 10 | 92.1 | Y |
| MDI-004 | 10 | 5.6 | N |
| MDI-005 | 10 | 65.8 | Y |
| Staurosporine (Control) | 1 | 99.5 | Y |
| DMSO (Control) | - | 0.2 | N |
Table 2: Dose-Response Data for Hit Compounds
| Compound ID | IC50 (µM) |
| MDI-001 | 2.5 |
| MDI-003 | 0.8 |
| MDI-005 | 7.1 |
Table 3: Secondary Screen - Cell Viability (ATP Content)
| Compound ID | Concentration (µM) | Cell Viability (% of Control) |
| MDI-001 | 10 | 88.9 |
| MDI-003 | 10 | 92.4 |
| MDI-005 | 10 | 45.2 |
| Doxorubicin (Control) | 5 | 15.7 |
Experimental Protocols
Primary Screen: Homogeneous Luminescent Kinase Assay
This protocol is designed to identify inhibitors of a specific protein kinase (e.g., a tyrosine kinase implicated in cancer). The assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates higher kinase activity, and a strong luminescent signal indicates inhibition.[3]
Materials:
-
This compound derivative library (10 mM in DMSO)
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[3]
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ATP
-
White, opaque 384-well microplates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each derivative from the library stock plate to the 384-well assay plate. Also include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Kinase Addition: Prepare a kinase solution in assay buffer and add 5 µL to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiation of Reaction: Prepare a solution of ATP and substrate in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final concentration of ATP should be close to the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
Secondary Screen: Cell Viability Assay
This protocol is used to evaluate the cytotoxicity of the hit compounds identified in the primary screen. The assay measures intracellular ATP levels, which is an indicator of metabolically active, viable cells.[4]
Materials:
-
Hit compounds from the primary screen
-
Cancer cell line (e.g., HCT-116, HepG-2)[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[4]
-
White, clear-bottom 96-well microplates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Addition: Prepare serial dilutions of the hit compounds in cell culture medium. Add the diluted compounds to the respective wells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Hypothetical signaling pathway inhibited by a hit compound.
References
- 1. marinbio.com [marinbio.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 2,6-Dimethylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 2,6-dimethylisonicotinic acid is a crucial chemical transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The methyl ester, in particular, serves as a key building block in the development of novel therapeutics. This document provides a detailed protocol for the synthesis of methyl 2,6-dimethylisonicotinate via Fischer-Speier esterification, a reliable and widely used method.
Principle of the Method
Fischer-Speier esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol is typically used, and a strong acid catalyst, such as sulfuric acid, is employed to increase the reaction rate.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol.
Experimental Protocol: Synthesis of this compound
This protocol details the esterification of 2,6-dimethylisonicotinic acid using methanol as the alcohol and sulfuric acid as the catalyst.
Materials:
-
2,6-Dimethylisonicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylisonicotinic acid.
-
Addition of Reagents: Add a large excess of anhydrous methanol to the flask to act as both the reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[1] The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the remaining acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by distillation under reduced pressure.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Fischer esterification of pyridine carboxylic acids, which can be adapted for 2,6-dimethylisonicotinic acid.
| Parameter | Value/Range | Notes |
| Substrate | 2,6-Dimethylisonicotinic Acid | - |
| Alcohol | Methanol | Used in large excess |
| Catalyst | Concentrated H₂SO₄ | Catalytic amount |
| Reaction Temperature | ~ 65 °C (Reflux) | Boiling point of methanol |
| Reaction Time | 4 - 18 hours | Dependent on scale and desired conversion |
| Typical Yield | 65 - 80% | Based on analogous reactions |
Visualizing the Workflow and Reaction Mechanism
To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer-Speier esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction should be performed with caution, especially during the addition of sulfuric acid and the neutralization step.
Conclusion
The Fischer-Speier esterification is an effective and straightforward method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate for applications in drug discovery and development. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing this synthesis.
References
Application Notes and Protocols: Derivatization of Methyl 2,6-dimethylisonicotinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Methyl 2,6-dimethylisonicotinate is a pyridine derivative with a scaffold that holds significant potential for the development of novel therapeutic agents. The pyridine ring is a common motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects. This document provides detailed protocols for the chemical derivatization of this compound and the subsequent biological screening of the synthesized analogs. The primary derivatization strategy involves the formation of a library of amides, which are known to be metabolically stable and can participate in various biological interactions.
The following sections outline the synthesis of 2,6-dimethylisonicotinic acid from its methyl ester, followed by the coupling of the resulting carboxylic acid with a variety of primary and secondary amines to generate a diverse set of amide derivatives. Subsequently, detailed protocols for a panel of in vitro biological assays are provided to assess the cytotoxic, antimicrobial, antifungal, and anti-inflammatory potential of these novel compounds.
Experimental Workflow
The overall workflow for the derivatization and biological screening of this compound is depicted below. This process begins with the synthesis of derivatives, followed by a tiered screening approach to identify promising lead compounds.
Use of Methyl 2,6-dimethylisonicotinate in the synthesis of conductive polymers
Application Notes & Protocols: Synthesis of Conductive Polymers
Topic: Use of Methyl 2,6-dimethylisonicotinate in the Synthesis of Conductive Polymers
Audience: Researchers, scientists, and drug development professionals.
Note on the Specified Monomer:
Extensive searches of scientific literature and chemical databases did not yield any specific examples or established protocols for the use of This compound in the synthesis of conductive polymers. The information presented herein is therefore based on general principles and protocols for the synthesis of conductive polymers from structurally related pyridine derivatives. These notes are intended to serve as a foundational guide for researchers interested in exploring the potential of substituted pyridine monomers, such as this compound, in the development of novel conductive materials.
General Application Notes for Conductive Polpyridine-Based Polymers
Conductive polymers based on a polypyridine backbone are a class of materials that combine the electrical properties of semiconductors or metals with the advantageous processing characteristics of polymers. The conductivity in these materials arises from the delocalization of π-electrons along the conjugated polymer chain. This delocalization is typically achieved through an oxidation process known as "doping".
Undoped polypyridines are generally electrical insulators. Upon doping, either chemically or electrochemically, charge carriers (polarons and bipolarons) are introduced into the polymer backbone, leading to a significant increase in electrical conductivity. The conductivity of the final material is influenced by several factors including the specific monomer structure, the polymerization method, the dopant used, and the overall morphology of the polymer.
Key Characteristics:
-
Tunable Conductivity: The electrical conductivity can be controlled over several orders of magnitude through the doping process.
-
Redox Activity: The ability to be reversibly oxidized and reduced makes them suitable for applications in energy storage and electrochromic devices.
-
Processability: While often insoluble, processability can be improved by introducing solubilizing side groups to the monomer.
-
Environmental Stability: Polypyridines can exhibit good stability in ambient conditions, which is an advantage over some other classes of conductive polymers.
Quantitative Data Summary
Due to the lack of specific data for poly(this compound), the following table presents representative data for other conductive polypyridine-based polymers synthesized via chemical oxidative polymerization to illustrate the typical range of properties that might be expected.
| Polymer System | Monomer | Oxidant/Dopant | Polymerization Method | Achieved Conductivity (S/cm) | Reference Type |
| Polyaniline (for comparison) | Aniline | APS / HCl | Chemical Oxidative | 1 - 10 | General Literature |
| Polypyrrole (for comparison) | Pyrrole | FeCl₃ | Chemical Oxidative | 10 - 100 | General Literature |
| Polypyridine (general) | Pyridine | FeCl₃ | Chemical Oxidative | 10⁻⁵ - 10⁻² | General Literature |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxythiophene (EDOT) | PSS | Chemical Oxidative | >100 | General Literature |
Note: The conductivity of conductive polymers is highly dependent on the synthesis conditions, doping level, and measurement technique.
Experimental Protocols
The following is a general protocol for the chemical oxidative polymerization of a pyridine-based monomer. This protocol should be adapted and optimized for any new monomer, such as this compound.
Objective: To synthesize a conductive polypyridine-based polymer via chemical oxidative polymerization.
Materials:
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Pyridine-based monomer (e.g., this compound)
-
Anhydrous Chloroform (or other suitable organic solvent)
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Anhydrous Ferric Chloride (FeCl₃) (or other suitable oxidizing agent)
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Methanol
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Argon or Nitrogen gas supply
-
Standard glassware (three-neck round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and hotplate
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Filtration apparatus (e.g., Büchner funnel)
Protocol: Chemical Oxidative Polymerization
-
Monomer Solution Preparation:
-
In a dry three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the pyridine-based monomer in anhydrous chloroform to a desired concentration (e.g., 0.1 M).
-
Stir the solution at room temperature until the monomer is completely dissolved.
-
-
Oxidant Solution Preparation:
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In a separate dry flask, prepare a solution of anhydrous ferric chloride (FeCl₃) in anhydrous chloroform. A typical molar ratio of oxidant to monomer is 2.5:1.
-
Ensure the FeCl₃ is fully dissolved. This solution should be prepared fresh.
-
-
Polymerization Reaction:
-
Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature using a dropping funnel over a period of 30-60 minutes.
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Upon addition of the oxidant, a color change should be observed, indicating the initiation of polymerization. The solution will likely become dark and a precipitate may form.
-
Allow the reaction to proceed for a set time, typically 24 hours, at room temperature with continuous stirring under an inert atmosphere.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the collected polymer powder extensively with methanol to remove any unreacted monomer, oxidant, and oligomers. Continue washing until the filtrate is colorless.
-
Dry the polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
-
Characterization:
-
The synthesized polymer can be characterized using various techniques:
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FTIR Spectroscopy: To confirm the polymer structure and the disappearance of monomer-specific peaks.
-
UV-Vis Spectroscopy: To study the electronic transitions of the conjugated polymer.
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Cyclic Voltammetry: To investigate the electrochemical properties (redox potentials).
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Four-Point Probe Measurement: To determine the electrical conductivity of the pressed polymer pellet or thin film.
-
-
Visualizations
Below are diagrams illustrating the general workflow for the synthesis of conductive polypyridine-based polymers.
Caption: General workflow for the chemical oxidative synthesis of a conductive polypyridine.
Caption: Logical relationship of the doping process for achieving conductivity in polymers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,6-dimethylisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,6-dimethylisonicotinate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which typically proceeds in two key stages:
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Oxidation: Conversion of 2,6-lutidine to 2,6-dimethylisonicotinic acid.
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Esterification: Conversion of 2,6-dimethylisonicotinic acid to this compound.
Issue 1: Low Yield in Oxidation Step
Question: My yield of 2,6-dimethylisonicotinic acid from the oxidation of 2,6-lutidine is consistently low. What are the potential causes and solutions?
Answer:
Low yields in the oxidation of 2,6-lutidine can stem from several factors, primarily incomplete reaction or over-oxidation. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure the molar ratio of the oxidizing agent (e.g., potassium permanganate, nitric acid) to 2,6-lutidine is adequate. Stoichiometric or even a slight excess of the oxidant is often required.
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Reaction Time/Temperature: The oxidation of the methyl groups on the pyridine ring can be sluggish. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. For instance, some liquid phase catalytic oxidations are conducted at temperatures between 60-100°C for 2-4 hours.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
-
Over-oxidation:
-
Harsh Reaction Conditions: Strong oxidizing agents can potentially lead to the degradation of the pyridine ring, especially at elevated temperatures.[1] Careful control of the reaction temperature and the rate of addition of the oxidant is necessary.
-
Side Reactions: Peroxidation can be a competing reaction. The choice of oxidant and reaction conditions can influence the extent of these side reactions.
-
-
Work-up and Isolation Losses:
-
Precipitation pH: The isoelectric point of 2,6-dimethylisonicotinic acid is critical for its effective precipitation from the aqueous solution after oxidation. The pH should be carefully adjusted to maximize the recovery of the product.
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Solubility: 2,6-dimethylisonicotinic acid has some solubility in water. Ensure the solution is sufficiently cooled before filtration to minimize losses. Washing the precipitate with minimal cold solvent is also recommended.
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Issue 2: Poor Yield and Purity in Esterification Step
Question: I'm struggling with the Fischer esterification of 2,6-dimethylisonicotinic acid. The yield of the methyl ester is low, and I'm observing significant amounts of unreacted starting material.
Answer:
Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the reaction not being driven to completion or issues during work-up.
-
Equilibrium Issues:
-
Excess Alcohol: To shift the equilibrium towards the product, a large excess of methanol should be used. Often, methanol can serve as the reaction solvent.
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While difficult to remove directly in a simple reflux setup, using a dehydrating agent or a Dean-Stark apparatus in larger-scale reactions can be effective. For laboratory scale, ensuring anhydrous conditions at the start is important.
-
-
Catalyst Activity:
-
Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential. Ensure a sufficient catalytic amount is used.
-
Catalyst Degradation: While less common, ensure the acid catalyst has not been contaminated or degraded.
-
-
Reaction Time and Temperature:
-
Incomplete Reaction: Esterification can require prolonged heating. Refluxing for several hours is typical. Monitor the reaction by TLC to determine when it has reached completion.
-
-
Work-up Problems:
-
Neutralization: After the reaction, the excess acid catalyst must be neutralized. This is typically done by carefully adding a base like sodium bicarbonate solution. This step should be performed at a low temperature (e.g., in an ice bath) to prevent hydrolysis of the newly formed ester.[2]
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Extraction: The methyl ester product is typically extracted into an organic solvent. Ensure the chosen solvent has good partitioning characteristics for the ester and that a sufficient number of extractions are performed to recover the product from the aqueous layer.
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Hydrolysis during Work-up: Prolonged exposure to acidic or basic aqueous conditions during work-up can lead to hydrolysis of the ester. Work-up procedures should be carried out efficiently.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and logical two-step synthesis starts with 2,6-lutidine.
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Oxidation: The two methyl groups of 2,6-lutidine are oxidized to carboxylic acid groups to form 2,6-dimethylisonicotinic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation methods.[1]
-
Esterification: The resulting 2,6-dimethylisonicotinic acid is then esterified, most commonly through a Fischer esterification reaction with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[2][3]
Q2: What are some potential side products in the oxidation of 2,6-lutidine?
A2: The primary side reactions during the oxidation of 2,6-lutidine are incomplete oxidation and over-oxidation.
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Incomplete Oxidation: This can lead to the formation of 6-methylpicolinic acid, where only one of the methyl groups is oxidized.
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Over-oxidation: Harsh conditions can lead to the cleavage of the pyridine ring, resulting in a complex mixture of smaller, highly oxidized fragments.[1]
Q3: How can I purify the final product, this compound?
A3: Purification of the crude product after synthesis is typically achieved through one or a combination of the following methods:
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Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
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Column Chromatography: For small-scale preparations or for removing closely related impurities, silica gel column chromatography can be employed.
Q4: Are there alternative methods for the esterification step?
A4: Besides Fischer esterification, other methods can be used, although they may be more expensive or require different reaction conditions. These include:
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Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with methanol to form the ester.
-
Using Methylating Agents: Reagents like dimethyl sulfate or methyl iodide in the presence of a base can be used to methylate the carboxylic acid. However, care must be taken as these reagents are toxic, and N-methylation of the pyridine ring can be a competing side reaction.
Data Presentation
Table 1: Comparison of Oxidation Conditions for Lutidine Derivatives
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Lutidine | Oxygen | Metal Porphyrin | Water | 90 | 2.5 | 93.1 | [1] |
| 2,6-Lutidine | Ozone | Metal Porphyrin | Water | 70 | 3.5 | 96.1 | [1] |
| 2,6-Lutidine | Air | Metal Porphyrin | Water | 100 | 2 | 96.3 | [1] |
Note: The yields reported are for pyridine-2,6-dicarboxylic acid, a closely related compound, and are indicative of the efficiency of lutidine oxidation.
Table 2: General Parameters for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature | Typical Yield (%) |
| Pyridine Carboxylic Acids | Methanol | H₂SO₄ | 1 : (large excess) | Reflux | 70-90 |
| Aromatic Carboxylic Acids | Methanol | H₂SO₄ | 1 : (large excess) | Reflux | 60-95 |
Experimental Protocols
Protocol 1: Oxidation of 2,6-Lutidine to 2,6-Dimethylisonicotinic Acid (General Procedure)
This is a generalized procedure based on common oxidation methods for alkylpyridines.
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In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,6-lutidine and water.
-
Add the chosen catalyst (e.g., a metal porphyrin complex) and an initiator if required.
-
Heat the mixture to the desired reaction temperature (e.g., 70-100°C).
-
Introduce the oxidant (e.g., bubble oxygen or ozone gas through the mixture) while maintaining the temperature.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
Adjust the pH of the filtrate with a sodium hydroxide solution to pH 9, which may cause some impurities to separate.
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Separate the layers and acidify the aqueous layer with hydrochloric acid to a pH of approximately 3.5-5 to precipitate the 2,6-dimethylisonicotinic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Fischer Esterification of 2,6-Dimethylisonicotinic Acid
-
Suspend 2,6-dimethylisonicotinic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue by adding it to a cold, saturated aqueous solution of sodium bicarbonate. Ensure the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
Common side products in the synthesis of Methyl 2,6-dimethylisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2,6-dimethylisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and practical synthetic approach involves a two-step process:
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Oxidation: 2,6-Lutidine is oxidized to form the intermediate, 2,6-dimethylisonicotinic acid.
-
Esterification: The resulting carboxylic acid is then esterified with methanol to yield the final product, this compound.
Q2: What are the critical parameters to control during the oxidation of 2,6-lutidine?
A2: Careful control of the oxidant concentration, reaction temperature, and reaction time is crucial. Over-oxidation can lead to the formation of undesired byproducts, primarily pyridine-2,6-dicarboxylic acid.
Q3: Which esterification method is recommended for 2,6-dimethylisonicotinic acid?
A3: Fischer esterification, using a strong acid catalyst like sulfuric acid in methanol, is a common and effective method.[1] However, reaction conditions such as temperature and duration should be optimized to prevent side reactions like decarboxylation.
Troubleshooting Guide: Common Side Products and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Unexpected Di-ester Impurity
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Symptom: Your final product contains a significant amount of Dimethyl pyridine-2,6-dicarboxylate.
-
Root Cause: This impurity arises from the esterification of pyridine-2,6-dicarboxylic acid (also known as isocinchomeronic acid). This di-acid is a common byproduct formed from the over-oxidation of 2,6-lutidine in the first synthetic step. If not completely removed, it will be esterified along with the desired 2,6-dimethylisonicotinic acid.
-
Solution:
-
Optimize Oxidation: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize the formation of the di-acid.
-
Purification of Intermediate: Purify the 2,6-dimethylisonicotinic acid intermediate before proceeding to the esterification step. Recrystallization is often an effective method.
-
Final Product Purification: If the di-ester is present in the final product, it can be separated by column chromatography.
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Issue 2: Formation of a Volatile, Low Molecular Weight Impurity
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Symptom: Detection of 2,6-Lutidine in your product or reaction mixture after esterification.
-
Root Cause: This is due to the decarboxylation of 2,6-dimethylisonicotinic acid, particularly at elevated temperatures during esterification.[1] Prolonged heating under strong acidic conditions can promote this side reaction.
-
Solution:
-
Temperature and Time Control: Reduce the reaction temperature and shorten the reaction time for the esterification process. Monitor the reaction progress closely using techniques like TLC to determine the optimal endpoint.
-
Issue 3: Observation of an Aldehyde Impurity
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Symptom: Characterization data (e.g., NMR, MS) suggests the presence of 2,6-diformylpyridine.
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Root Cause: Incomplete oxidation of 2,6-lutidine can lead to the formation of 2,6-diformylpyridine as an intermediate.[2] If the oxidation is not driven to completion, this aldehyde may be carried through to the final product.
-
Solution:
-
Ensure Complete Oxidation: Use a sufficient amount of the oxidizing agent and ensure adequate reaction time to completely convert the methyl groups to the carboxylic acid. Monitoring the reaction for the disappearance of the starting material and any intermediates is recommended.
-
Issue 4: N-Methylated Byproduct Detected
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Symptom: Mass spectrometry indicates a product with a molecular weight corresponding to the N-methylated ester.
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Root Cause: While less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-methylation can occur if using certain methylating agents like dimethyl sulfate or methyl iodide.[1]
-
Solution:
-
Choice of Reagents: For Fischer esterification, use a protic acid catalyst like sulfuric acid with methanol. If alternative methylating agents are necessary, carefully control the reaction conditions (e.g., temperature, stoichiometry) to disfavor N-alkylation.
-
Summary of Potential Side Products
| Side Product | Precursor | Formation Step | Reason | Mitigation Strategies |
| Dimethyl pyridine-2,6-dicarboxylate | Pyridine-2,6-dicarboxylic acid | Esterification | Over-oxidation of 2,6-lutidine | Optimize oxidation conditions, purify intermediate acid |
| 2,6-Lutidine | 2,6-Dimethylisonicotinic acid | Esterification | Decarboxylation at high temperatures | Reduce esterification temperature and time |
| 2,6-Diformylpyridine | 2,6-Lutidine | Oxidation | Incomplete oxidation | Ensure sufficient oxidant and reaction time |
| N-Methylated Product | This compound | Esterification | Use of strong methylating agents | Use Fischer esterification conditions |
Experimental Protocols
Protocol 1: Oxidation of 2,6-Lutidine to 2,6-Dimethylisonicotinic Acid
-
In a suitable reaction vessel, dissolve 2,6-lutidine in water.
-
Heat the solution to the desired reaction temperature (e.g., 75-80°C).
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature.
-
After the addition is complete, continue stirring at the reaction temperature for a specified time (e.g., 35 minutes), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., filtration of manganese dioxide, acidification to precipitate the carboxylic acid).
-
Isolate the crude 2,6-dimethylisonicotinic acid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: Fischer Esterification of 2,6-Dimethylisonicotinic Acid
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Suspend 2,6-dimethylisonicotinic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
Technical Support Center: Purification of Methyl 2,6-dimethylisonicotinate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 2,6-dimethylisonicotinate using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P-01 | My compound is not moving off the baseline (low Rf value), even with a relatively polar solvent system. | The compound may be interacting strongly with the acidic silica gel due to the basicity of the pyridine nitrogen. The solvent system may not be polar enough. | - Add a small amount of a polar modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in methanol, to neutralize the acidic sites on the silica gel. - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[1] - Consider using a different stationary phase, such as neutral or basic alumina. |
| P-02 | The compound is eluting too quickly (high Rf value), resulting in poor separation from non-polar impurities. | The mobile phase is too polar for the compound. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| P-03 | I am observing significant peak tailing in my collected fractions. | The compound is interacting too strongly with the stationary phase. This is common for basic compounds like pyridines on silica gel.[2] Column overloading. | - Add a modifier like triethylamine to the eluent to reduce interactions with acidic silanol groups.[2] - Ensure the sample is loaded onto the column in a concentrated band and that the column is not overloaded. A general guideline is to use 30-50 g of silica gel per 1 g of crude material.[3] |
| P-04 | The separation of my product from a close-running impurity is poor. | The chosen solvent system does not provide adequate resolution. | - Optimize the solvent system by testing various combinations of solvents with different selectivities (e.g., dichloromethane/methanol, toluene/ethyl acetate, or hexane/acetone).[1] - Run a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[4] This can help to better separate compounds with similar polarities. |
| P-05 | My compound appears to be decomposing on the column. | The compound may be unstable on acidic silica gel. | - Test the stability of your compound on a TLC plate spotted with the crude mixture and left for several hours to see if degradation occurs.[5] - Use a deactivated stationary phase, such as neutral alumina or silica gel that has been treated with a base. |
| P-06 | I have a low recovery of my compound after chromatography. | The compound may still be on the column. The fractions may be too dilute to detect the compound. The compound may have co-eluted with another substance. | - After your expected compound has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining material. - Concentrate the fractions you expect to contain your product and re-check via TLC.[5] - Re-evaluate your TLC analysis of the collected fractions to ensure accurate pooling. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][6] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.
Q2: How do I determine the appropriate solvent system using Thin-Layer Chromatography (TLC)?
A2: The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate. This generally provides the best separation. Test various solvent ratios to achieve this target Rf.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert solid like Celite) before adding it to the column.[3] This is particularly useful if your compound has poor solubility in the initial, non-polar eluent.[3] To dry load, dissolve your crude product in a suitable solvent, mix it with silica gel, and then evaporate the solvent completely before carefully adding the resulting free-flowing powder to the top of your column.
Q4: Can I reuse my silica gel column?
A4: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as this can lead to cross-contamination.[7] For routine purifications of the same compound where very high purity is not essential, it may be possible, but fresh silica is always preferred for optimal results.
Q5: My purified product is an oil but is expected to be a solid. What should I do?
A5: The presence of residual solvent or minor impurities can prevent crystallization. Ensure all solvent has been removed under high vacuum. If it remains an oil, you can try to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal if available. Trituration with a non-polar solvent like cold hexanes can also sometimes induce solidification and remove very non-polar impurities.[4]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure that should be optimized based on preliminary TLC analysis.
1. Materials and Equipment:
-
Crude this compound
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Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
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TLC plates, chamber, and UV lamp
2. Preparation of the Column:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
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Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[3]
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Add a protective layer of sand on top of the silica gel.
3. Sample Loading:
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Dissolve the crude sample in a minimal amount of the initial eluting solvent or a slightly more polar solvent (like dichloromethane if necessary).
-
Carefully apply the sample solution to the top of the sand layer.
-
Open the stopcock and allow the sample to enter the silica bed.
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Gently add a small amount of fresh eluting solvent to wash the sides of the column and drain it into the bed.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Begin collecting fractions. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and, if necessary, gradually increase the polarity (e.g., to 10%, 15%, etc.) to elute the desired compound.
-
Monitor the elution by collecting small, uniform fractions and analyzing them by TLC.
5. Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following tables provide estimated data based on typical purifications of similar pyridine derivatives. These values should be used as a starting point for optimization.
Table 1: TLC Data for Solvent System Optimization
| Solvent System (Ethyl Acetate:Hexanes) | Estimated Rf of this compound | Observations |
| 10:90 | ~0.15 | Good for initial binding to the column. |
| 20:80 | ~0.30 | Potentially a good eluent for the main fraction collection. |
| 30:70 | ~0.45 | May be useful for eluting the compound more quickly if separation from less polar impurities is good. |
Table 2: Example Gradient Elution Protocol
| Step | Solvent System (EtOAc in Hexanes) | Volume (Column Volumes) | Purpose |
| 1 | 5% | 2 | Elute very non-polar impurities. |
| 2 | 10% - 20% | 5 | Elute the target compound. |
| 3 | 50% | 2 | Flush remaining compounds from the column. |
Visualization
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Isonicotinates
Welcome to the Technical Support Center for the synthesis of substituted isonicotinates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted isonicotinates?
A1: The most common and direct method is the Fischer-Speier esterification of the corresponding substituted isonicotinic acid with an alcohol in the presence of an acid catalyst.[1][2] This method is widely used due to its simplicity and the use of readily available starting materials.[3]
Q2: My Fischer esterification reaction is resulting in a low yield. What are the primary causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials.[2][4] Other factors include incomplete reaction, steric hindrance from bulky substituents, and side reactions.[5]
Q3: What are common side reactions to be aware of during isonicotinate synthesis?
A3: Common side reactions include hydrolysis of the ester product back to the carboxylic acid, especially during workup if conditions are not carefully controlled.[6] For syntheses starting from cyanopyridines, incomplete hydrolysis can leave starting material, or over-hydrolysis can lead to the formation of isonicotinic acid.[7] When using harsh acid catalysts like sulfuric acid, charring or decomposition of starting materials can also occur.
Q4: How do substituents on the pyridine ring affect the esterification reaction?
A4: The electronic properties of substituents can influence the reactivity of the carboxylic acid. Electron-withdrawing groups (e.g., nitro, chloro) can increase the electrophilicity of the carbonyl carbon, potentially favoring the nucleophilic attack by the alcohol.[8][9] Conversely, electron-donating groups (e.g., amino, methyl) may slightly decrease the reactivity of the carboxylic acid but can influence the basicity of the pyridine nitrogen.[8]
Q5: What are the best practices for purifying substituted isonicotinates?
A5: Purification strategy depends on the properties of the specific isonicotinate. Common methods include:
-
Extraction: To remove water-soluble impurities and the acid catalyst.[10]
-
Column Chromatography: Effective for separating the desired ester from unreacted starting materials and nonpolar byproducts.[11][12] Typical solvent systems include gradients of ethyl acetate in hexane or petroleum ether.[11]
-
Crystallization: Useful for obtaining highly pure solid products. The choice of solvent is critical and may require some experimentation; common solvents include ethanol, methanol, or mixtures like diethyl ether-methanol.[4][13]
-
Distillation: Suitable for liquid esters that are thermally stable.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[14] Increase Temperature: Gradually increase the reflux temperature, but be cautious of potential decomposition of starting materials.[14] Use Excess Alcohol: Employing the alcohol as the solvent or using a large excess can drive the equilibrium towards the product.[4] |
| Inactive Catalyst | Use Fresh Catalyst: Ensure the acid catalyst (e.g., concentrated sulfuric acid) is not old or contaminated with water. Consider Alternative Catalysts: Thionyl chloride (SOCl₂) can be a more reactive alternative for converting the carboxylic acid to the ester. Solid acid catalysts can also be effective and may simplify workup. |
| Steric Hindrance | For sterically hindered isonicotinic acids, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, before reacting with the alcohol. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Isonicotinic Acid | Improve Reaction Conditions: See "Incomplete Reaction" above. Workup: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic starting material.[10] Be cautious, as this can also promote hydrolysis of the ester product if not done carefully. |
| Hydrolysis of the Ester | Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.[4] Careful Workup: Minimize contact time with aqueous acidic or basic solutions during extraction. Use of a saturated sodium chloride solution (brine) for the final wash can help to remove dissolved water from the organic layer before drying. |
| Formation of Byproducts | Optimize Reaction Temperature: Lowering the reaction temperature may reduce the formation of degradation products. Purification: Utilize column chromatography with an appropriate solvent gradient to separate the desired product from byproducts.[11] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of isonicotinates.
Table 1: Comparison of Catalysts for Fischer Esterification of Isonicotinic Acid
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| H₂SO₄ | Methanol | Reflux | 4.5 | 65 | |
| H₂SO₄ | Methanol | Reflux | Not Specified | 80 | [15] |
| SOCl₂ | Methanol | 50 | 12 | Not Specified | |
| Solid Acid (HND230) | Ethanol | 55 then Reflux | 4+ | ~97 |
Table 2: Reaction Conditions for Synthesis of Substituted Methyl Isonicotinates
| Substituent | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| 2-Chloro | 2-Chloronicotinic acid | Diazomethane | Diethyl ether | Room Temp | Not Specified | [16] |
| 2-Amino | Methyl 2-aminoisonicotinate | Di-tert-butyl dicarbonate | t-BuOH | 50 | Not Specified | [15] |
| 2-Methyl | 1,1,3,3-tetraethoxypropane, β-aminocrotonic acid ethyl ester | HCl, Ethanol | Ethanol | 60 | >65 | [17] |
| 3-Nitro (Benzoate) | Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | - | 5-15 | 81-85 | [18] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Isonicotinate via Fischer Esterification
This protocol is adapted from literature procedures.
Materials:
-
Isonicotinic acid (100 g, 0.812 mol)
-
Methanol (250 mL)
-
Concentrated sulfuric acid (125 mL)
-
Ice
-
Sodium carbonate
-
Ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend isonicotinic acid in methanol in a round-bottom flask and cool the mixture to 10°C with stirring.
-
Slowly add concentrated sulfuric acid dropwise over 15 minutes, maintaining the temperature below 20°C.
-
Allow the reaction mixture to warm to room temperature and then heat under reflux for 4.5 hours.
-
After cooling, pour the reaction mixture onto 1 kg of ice.
-
Carefully neutralize the mixture by adding sodium carbonate until alkaline.
-
Filter off any solid and wash it with water and ether.
-
Extract the aqueous filtrate with ether (3 x 300 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl isonicotinate.
Protocol 2: Synthesis of Methyl 2-chloro-isonicotinate
This protocol is adapted from a literature procedure.[16]
Materials:
-
2-Chloronicotinic acid (9.45 g, 0.06 mol)
-
Diazomethane in diethyl ether (from 10 g of nitrosomethyl urea)
-
Diethyl ether
Procedure:
-
To a cold solution of diazomethane in diethyl ether, add 2-chloronicotinic acid in portions.
-
Allow the reaction to proceed until the evolution of nitrogen gas ceases.
-
Let the reaction mixture stand at room temperature overnight.
-
Remove the solvent under reduced pressure to yield the product as a residual oil.
Visualizations
References
- 1. Polymorphic behavior of isonicotinamide in cooling crystallization from various solvents [iris.unica.it]
- 2. Methyl 2-aminoisonicotinate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US10106506B2 - General process for the preparation of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid - Google Patents [patents.google.com]
- 9. Synthesis and characterization of Al and Si substituted polyoxometalates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 11. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 12. ijsdr.org [ijsdr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Methyl 2-(Boc-amino)isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in 2,6-Lutidine-4-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,6-lutidine-4-carboxylate and its derivatives. Our aim is to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis for a 2,6-lutidine-4-carboxylate derivative is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common issue.[1][2] Classical methods often involve harsh reaction conditions and long reaction times, which can be inefficient.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol may not be the most effective approach.[1] Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly increase yields to over 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) with shorter reaction times.[1]
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to form the final pyridine product.[1][2][3] Incomplete oxidation is a direct cause of low yield.[1]
-
Troubleshooting: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid and potassium ferrocyanide.[1] For milder conditions, iodine in refluxing methanol or oxidants like CrO3 and KMnO4 can be used, but may require careful optimization to prevent side reactions.[1][2]
-
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product.[1] The order of reagent addition is crucial, especially in unsymmetrical Hantzsch reactions, to avoid the formation of undesired intermediates like tricyclic pyrans.[1]
Q2: I'm observing a significant amount of unreacted starting materials. What could be the problem?
A2: Unreacted starting materials often point to issues with reaction kinetics or the purity of reagents.
-
Reagent Quality: Ensure the purity of your starting materials, including the aldehyde, β-ketoester (such as ethyl acetoacetate), and the ammonia source.[4] Impurities can inhibit the reaction or lead to side products. For instance, commercial 2,6-lutidine can contain picoline isomers which can be removed by treatment with BF3 or AlCl3 before distillation.[5]
-
Reaction Temperature and Time: The Hantzsch reaction can be sensitive to temperature. While some protocols require reflux, others may proceed more cleanly at lower temperatures with a suitable catalyst. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure completion.[6][7]
-
pH Control: The pH of the reaction mixture can be a critical parameter, especially in aqueous or partially aqueous systems. The condensation steps are often pH-sensitive.[8]
Q3: My final product is difficult to purify, and I suspect the presence of side products. What are common side products and how can I minimize them?
A3: Besides incomplete oxidation, other side reactions can complicate purification and reduce yield.
-
Michael Addition Products: The enamine intermediate can potentially undergo undesired Michael additions.
-
Over-alkylation or Polymerization: Under harsh conditions, starting materials or intermediates can polymerize.
-
Minimization Strategies:
-
Controlled Reagent Addition: Adding one of the reactants slowly to the reaction mixture can help to control the concentration of reactive intermediates and minimize side reactions.
-
Milder Reaction Conditions: Explore the use of milder catalysts and lower reaction temperatures.
-
Purification of Intermediates: In some cases, isolating and purifying the 1,4-dihydropyridine intermediate before the final oxidation step can lead to a cleaner final product.
-
Q4: How can I effectively purify the final 2,6-lutidine-4-carboxylate product?
A4: Purification strategies depend on the physical properties of your specific carboxylate derivative.
-
Column Chromatography: This is a common method for purifying organic compounds. The choice of solvent system (eluent) will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
-
Purification via Adducts: For the parent 2,6-lutidine, purification can be achieved by forming a urea adduct, which can be precipitated, washed, and then decomposed to yield the purified lutidine.[9] This principle might be adaptable for certain derivatives.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your 2,6-lutidine-4-carboxylate synthesis.
Table 1: Troubleshooting Low Yield in 2,6-Lutidine-4-Carboxylate Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low Yield with Unreacted Starting Materials | Incomplete reaction | - Verify the purity of all reagents. - Optimize reaction time and temperature by monitoring with TLC or LC-MS.[6][7] - Ensure proper stoichiometry of reactants. |
| Ineffective catalyst | - If using a catalyst, ensure it is active and used in the correct amount. - Consider screening alternative catalysts (e.g., PTSA, γ-Al2O3 nanoparticles).[1] | |
| Low Yield with Presence of Dihydropyridine Intermediate | Incomplete oxidation | - Verify the stoichiometry and effectiveness of the oxidizing agent.[1] - Increase the reaction time or temperature for the oxidation step. - Consider using a stronger or alternative oxidizing agent (e.g., HNO₃, KMnO₄, or milder options like iodine).[1][2] |
| Low Yield with Multiple Unidentified Spots on TLC | Formation of side products | - Control the order of reagent addition, especially for unsymmetrical products.[1] - Lower the reaction temperature to reduce the rate of side reactions. - Investigate the effect of pH on the reaction. |
| Difficulty in Product Isolation/Purification | Product solubility issues | - During work-up, use brine to break up emulsions.[7] - For column chromatography, screen different solvent systems. |
| Co-eluting impurities | - Consider recrystallization if the product is a solid. - If impurities are acidic or basic, an acid-base wash during work-up may help. |
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of a Symmetrical Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a suitable solvent (e.g., ethanol).
-
Addition of Ammonia Source: Add ammonium acetate (1.2 equivalents) or a solution of ammonia in ethanol to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Isolation of Dihydropyridine: After the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration. If it does not precipitate, the solvent can be removed under reduced pressure.
-
Oxidation: Dissolve the crude 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid). Add the oxidizing agent (e.g., nitric acid) dropwise at a controlled temperature.
-
Work-up and Purification: After the oxidation is complete, pour the reaction mixture into ice water and neutralize it with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in synthesis.
Simplified Hantzsch Pyridine Synthesis Pathway
Caption: Key steps in the Hantzsch synthesis of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. JPH04312574A - Method for separating and purifying 2,6-lutidine - Google Patents [patents.google.com]
Minimizing byproduct formation during the esterification of dimethylisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of dimethylisonicotinic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of dimethylisonicotinic acid.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Ester | Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1] | To drive the reaction to completion, use a large excess of the alcohol (e.g., methanol) which can also serve as the solvent.[2] Alternatively, remove water as it forms using a Dean-Stark apparatus.[3] |
| Insufficient Catalyst: The acid catalyst protonates the carbonyl group, making it more susceptible to nucleophilic attack. An insufficient amount of catalyst will slow down the reaction. | Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[2][3] | |
| Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium or the temperature may be too low for an efficient reaction rate. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Typically, the reaction is carried out at the reflux temperature of the alcohol.[4] | |
| Product Loss During Workup: The ester product can be hydrolyzed back to the carboxylic acid during neutralization and extraction if conditions are not carefully controlled. | During the workup, neutralize the acid catalyst at low temperatures, for example, with an ice-cold saturated aqueous sodium bicarbonate solution.[4] Perform multiple extractions to ensure complete recovery of the ester.[5] | |
| Steric Hindrance: The methyl groups at the 2 and 6 positions of the pyridine ring can sterically hinder the approach of the alcohol to the carboxylic acid group. | For sterically hindered substrates, consider using a less hindered alcohol if possible. Alternatively, a Steglich esterification using a coupling agent like DCC or EDC with a catalytic amount of DMAP can be effective under milder conditions.[6] | |
| Presence of Byproducts | Decarboxylation: At elevated temperatures, pyridine carboxylic acids can undergo decarboxylation. For instance, prolonged heating under strong acidic conditions can lead to the formation of 2,6-lutidine from dimethylisonicotinic acid.[4] | Reduce the reaction temperature and shorten the reaction time to the minimum necessary for complete conversion. Monitor the reaction closely to avoid prolonged heating after completion. |
| N-methylation of the Pyridine Ring: While less common in Fischer esterifications due to the protonation of the pyridine nitrogen by the strong acid catalyst, N-methylation can occur if using strong methylating agents. | If using a methylating agent other than an alcohol under acidic conditions (e.g., dimethyl sulfate), carefully control the stoichiometry and reaction temperature.[4] Fischer esterification is generally preferred to avoid this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of dimethylisonicotinic acid?
A1: The most common methods include:
-
Fischer-Speier Esterification: This involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) under reflux conditions.[3] This is often the most straightforward and cost-effective method.
-
Steglich Esterification: This method is a good alternative for substrates that are sensitive to acidic conditions. It uses a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] This reaction is typically carried out at room temperature.
-
Via Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the alcohol to form the ester. This is a two-step process but can be very effective.
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be effectively monitored using chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to track the disappearance of the starting material (dimethylisonicotinic acid) and the appearance of the ester product. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the conversion, product purity, and the presence of any byproducts.[7][8]
Q3: Is N-methylation of the pyridine nitrogen a significant side reaction during Fischer esterification?
A3: N-methylation is generally not a significant side reaction during Fischer esterification under acidic conditions. The strong acid catalyst protonates the pyridine nitrogen, which deactivates it towards electrophilic attack by the alcohol.[4] However, if you are using a potent methylating agent like dimethyl sulfate, N-methylation can become a more prominent side reaction if the conditions are not carefully controlled.[4]
Q4: What is the risk of decarboxylation and how can it be minimized?
A4: Decarboxylation of pyridine carboxylic acids can occur at elevated temperatures, leading to the loss of the carboxyl group as CO₂.[9] For dimethylisonicotinic acid, this would result in the formation of 2,6-lutidine. To minimize this side reaction, it is crucial to optimize the reaction time and temperature. Avoid prolonged heating after the reaction has reached completion.
Q5: How can I purify the final ester product?
A5: After the reaction, the crude product can be purified using the following steps:
-
Neutralization: Carefully neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution, at a low temperature to prevent hydrolysis of the ester.[4]
-
Extraction: Extract the ester into a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Further Purification: If necessary, the ester can be further purified by column chromatography or distillation.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is adapted from a similar procedure for 6-methylnicotinic acid and is a good starting point for the esterification of dimethylisonicotinic acid.[4]
Materials:
-
Dimethylisonicotinic acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend dimethylisonicotinic acid (1 equivalent) in methanol (e.g., 15-20 mL per gram of acid).
-
With stirring, slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-17 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add ice-cold saturated aqueous NaHCO₃ solution to the residue until the pH is neutral (pH ~7).
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl dimethylisonicotinate.
-
Further purification can be achieved by column chromatography or distillation if necessary.
Data Presentation
Table 1: Comparison of Esterification Methods for Pyridine Carboxylic Acids
| Method | Reagents & Catalyst | Reaction Conditions | Reported Yield (for similar substrates) | Reference |
| Fischer Esterification | Dimethylisonicotinic acid, Methanol, Concentrated H₂SO₄ | Reflux, 4-17 hours | 67.9% (for ethyl 6-methylnicotinate) | [5] |
| Steglich Esterification | Dimethylisonicotinic acid, Alcohol, DCC, DMAP | Room temperature, 3-8 hours | Good to excellent yields for hindered substrates | [6] |
| Via Acyl Chloride | Dimethylisonicotinic acid, SOCl₂, Alcohol | Two steps: Room temp, then reflux | Generally high | - |
Table 2: Potential Byproducts and their Formation Conditions
| Byproduct | Formation Condition | Method to Minimize |
| 2,6-Lutidine | High reaction temperature, prolonged heating | Optimize reaction time and temperature; avoid excessive heating. |
| N-methyl-2,6-dimethylpyridinium salt | Use of strong methylating agents (e.g., dimethyl sulfate) | Use Fischer esterification; if using other methylating agents, control stoichiometry and temperature carefully. |
Visualizations
Experimental Workflow for Fischer Esterification
Caption: A typical workflow for the Fischer esterification of dimethylisonicotinic acid.
Logical Relationship of Byproduct Formation
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2,6-dimethylisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 2,6-dimethylisonicotinate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate a smooth transition from laboratory to pilot-plant scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Fischer esterification of 2,6-dimethylisonicotinic acid with methanol, using a strong acid catalyst such as sulfuric acid. This method is cost-effective and relatively straightforward to implement on a larger scale.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic reactions can lead to temperature spikes. Proper cooling and controlled heating are essential to prevent side reactions.
-
Agitation: Homogeneous mixing is vital for consistent reaction progress and heat distribution.
-
Rate of reagent addition: Controlled addition of the acid catalyst is necessary to manage the initial exotherm.
-
Water removal: As Fischer esterification is an equilibrium reaction, efficient removal of water will drive the reaction towards the product.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using analytical techniques such as:
-
Thin Layer Chromatography (TTC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for precise determination of reaction completion.
-
Gas Chromatography (GC): Suitable for monitoring the volatile product and any volatile impurities.
Q4: What is the typical purity profile of the crude product, and what are the common impurities?
A4: The crude product typically has a purity of 95-98%. Common impurities may include unreacted 2,6-dimethylisonicotinic acid, residual methanol, and by-products from side reactions such as the corresponding N-methylated pyridinium salt, though this is less common under acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | - Use an excess of methanol to shift the equilibrium towards the product.- Remove water as it forms, either by azeotropic distillation or by using a dehydrating agent. |
| Insufficient catalyst. | - Ensure the correct stoichiometric amount of catalyst is used. Check the catalyst's activity if it has been stored for a long time. | |
| Reaction time is too short. | - Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. | |
| Formation of By-products | Reaction temperature is too high, leading to decarboxylation. | - Maintain the recommended reaction temperature and ensure even heat distribution through efficient stirring. |
| Presence of impurities in the starting material. | - Use high-purity 2,6-dimethylisonicotinic acid. Recrystallize the starting material if necessary. | |
| Difficult Product Isolation | Emulsion formation during workup. | - Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is too soluble in the aqueous phase. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Inconsistent Results at Scale | Poor heat transfer in a larger reactor. | - Ensure the reactor has an adequate cooling system and that the agitation is sufficient to maintain a uniform temperature. |
| Inefficient mixing. | - Use an appropriately sized and shaped agitator for the reactor volume. Consider using baffles to improve mixing. |
Experimental Protocols
Laboratory-Scale Synthesis (up to 100g)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,6-dimethylisonicotinic acid (1 equivalent).
-
Reagent Addition: Add methanol (5-10 equivalents) to the flask and begin stirring.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify further by vacuum distillation or recrystallization.
Pilot-Plant Scale Synthesis (1-10 kg)
-
Reactor Preparation: Charge a glass-lined reactor with 2,6-dimethylisonicotinic acid (1 equivalent) and methanol (5-7 equivalents).
-
Catalyst Charging: Start the agitator and begin cooling the reactor jacket. Slowly charge concentrated sulfuric acid (0.1-0.15 equivalents) via a charging port, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Once the catalyst addition is complete, heat the reactor to a gentle reflux (65-70°C) using a controlled heating system.
-
Monitoring and Control: Monitor the reaction by in-process HPLC analysis.
-
Quenching and Neutralization: Once the reaction is complete, cool the reactor to 10-15°C. Slowly add a pre-cooled solution of sodium bicarbonate to neutralize the reaction mixture.
-
Phase Separation and Extraction: Stop the agitator and allow the layers to separate. Transfer the lower aqueous layer to a separate vessel. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Concentrate the organic phase under vacuum. The crude product can be purified by vacuum distillation.
Quantitative Data
| Parameter | Laboratory Scale (100g) | Pilot-Plant Scale (5kg) |
| 2,6-dimethylisonicotinic acid | 100 g (0.66 mol) | 5.0 kg (33.1 mol) |
| Methanol | 530 mL (13.2 mol) | 26.5 L (662 mol) |
| Sulfuric Acid | 6.5 mL (0.12 mol) | 325 mL (6.0 mol) |
| Reaction Time | 4 - 6 hours | 6 - 8 hours |
| Typical Yield | 85 - 92% | 82 - 88% |
| Purity (after purification) | > 99% | > 99% |
Visualizations
Caption: Fischer esterification pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Preventing hydrolysis of Methyl 2,6-dimethylisonicotinate during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of Methyl 2,6-dimethylisonicotinate during experimental workup procedures. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to maximize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
A1: The primary cause of hydrolysis is the reaction of the ester with water under either acidic or basic conditions, which are often present during aqueous workup steps. This reaction, known as saponification under basic conditions, cleaves the ester back to its parent carboxylic acid (2,6-dimethylisonicotinic acid) and methanol.[1][2]
Q2: At what pH is this compound most susceptible to hydrolysis?
A2: Esters are susceptible to hydrolysis in both acidic (pH < 4) and basic (pH > 8) conditions. The rate of hydrolysis is generally faster under basic conditions. For optimal stability during workup, it is recommended to maintain the aqueous phase as close to neutral (pH 7) as possible.
Q3: How does temperature affect the rate of hydrolysis?
A3: The rate of hydrolysis increases with temperature. Therefore, performing aqueous extractions and washes at lower temperatures (e.g., using an ice bath) can significantly reduce the extent of unwanted hydrolysis.
Q4: Are there any structural features of this compound that influence its stability?
A4: Yes, the two methyl groups at the 2 and 6 positions of the pyridine ring provide some steric hindrance around the ester group. This steric hindrance can make the ester more resistant to hydrolysis compared to unhindered esters. However, hydrolysis can still occur, especially under harsh acidic or basic conditions.[3]
Q5: What are the signs of significant hydrolysis in my product?
A5: A lower than expected yield of the final product, the presence of a crystalline solid (the carboxylic acid) in your organic extracts, or the need for an excessive amount of basic solution to neutralize the reaction mixture can all be indicators of hydrolysis. Analytical techniques such as TLC, LC-MS, or NMR spectroscopy can confirm the presence of the hydrolyzed carboxylic acid.
Troubleshooting Guide
If you are experiencing low yields or impurities due to hydrolysis, use the following guide to identify and resolve the issue.
Hydrolysis Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating hydrolysis of this compound during workup.
Data Presentation
| Condition | Temperature | pH Range | Expected Rate of Hydrolysis | Recommendations |
| Acidic | Room Temperature | 1-4 | Moderate | Minimize exposure time. Use cold solutions. |
| Elevated Temperature | 1-4 | High | Avoid heating during acidic workup. | |
| Neutral | Room Temperature | 6-8 | Low | Ideal for aqueous washes. |
| Elevated Temperature | 6-8 | Low to Moderate | Preferable to acidic or basic conditions if heating is necessary. | |
| Basic | Room Temperature | 8-10 | Moderate to High | Use weak bases (e.g., NaHCO₃) and cold solutions. |
| Room Temperature | >10 | Very High | Avoid strong bases (e.g., NaOH, KOH) during workup. | |
| Elevated Temperature | >8 | Very High | Avoid heating during basic workup. |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis
This protocol is designed for the workup of a reaction mixture where this compound is the desired product.
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled
-
Brine (saturated aqueous NaCl solution), chilled
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. Then, place the flask in an ice bath to cool to 0-5 °C.
-
Dilution: Dilute the cold reaction mixture with ethyl acetate.
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Add chilled saturated aqueous NaHCO₃ solution in portions. Swirl the funnel gently and vent frequently to release any evolved CO₂ gas. Continue adding the NaHCO₃ solution until gas evolution ceases, indicating that all acidic components have been neutralized.
-
Extraction: Stopper the funnel and shake gently. Allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with chilled brine. This helps to remove residual water and inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the organic layer to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or distillation.
Protocol 2: Non-Aqueous Workup
This protocol is an alternative for particularly sensitive esters or when complete avoidance of water is desired.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)
-
Solid sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Filtration apparatus
Procedure:
-
Solvent Removal: If the reaction was performed in a volatile solvent, remove it under reduced pressure.
-
Redissolution: Dissolve the residue in a suitable anhydrous organic solvent like ethyl acetate.
-
Neutralization: Add solid NaHCO₃ to the solution and stir vigorously until all acidic components are neutralized (can be monitored by the cessation of gas evolution if applicable, or by TLC).
-
Drying: Add anhydrous Na₂SO₄ or MgSO₄ to the mixture to remove any residual water.
-
Filtration and Concentration: Filter the mixture to remove the solids. Wash the solids with a small amount of the anhydrous solvent. Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purification: Purify as needed by column chromatography or distillation.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 2,6-dimethylisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for cross-coupling reactions with Methyl 2,6-dimethylisonicotinate.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Cross-coupling reactions with this substrate present several challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes. This is often referred to as the "2-pyridyl problem." Additionally, the steric hindrance from the two methyl groups flanking the reaction center can impede the approach of the coupling partners and the catalyst, slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination.
Q2: What are the initial checks I should perform if I get a low yield?
A2: For low yields, begin with a systematic check of your reagents and reaction setup. Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[1] Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[2] The purity of your starting materials, including the this compound and the coupling partner, is also crucial, as impurities can poison the catalyst.[2]
Q3: How can I minimize homocoupling of my boronic acid coupling partner in a Suzuki-Miyaura reaction?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[3] Rigorous degassing of solvents and maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment are critical. Using a milder base, such as K₃PO₄ or Cs₂CO₃, can also help minimize this side reaction. In some cases, slow addition of the boronic acid reagent can keep its concentration low and reduce the rate of homocoupling.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired cross-coupled product. This is particularly problematic with electron-deficient boronic acids. To mitigate this, using anhydrous conditions and milder bases like K₃PO₄ or KF can be beneficial.[1] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).2. Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | Higher catalyst concentration can compensate for partial deactivation. Bulky ligands can prevent the pyridine nitrogen from coordinating to the palladium center and stabilize the active catalyst. |
| Inefficient Oxidative Addition | 1. Change Halide (if applicable): If using a halide derivative of this compound, the order of reactivity is I > Br > Cl. Switching to a more reactive halide can improve yields.[4]2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. | The C-X bond activation is a critical step. More reactive halides undergo oxidative addition more readily. Higher temperatures can provide the necessary energy to overcome the activation barrier. |
| Poor Solubility of Reagents | 1. Screen Solvents: Test different solvent systems, such as dioxane/water, toluene/water, or DMF, to ensure all components are soluble at the reaction temperature.[5] | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | 1. Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas for an extended period.2. Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of argon or nitrogen. | Oxygen can promote the oxidative homocoupling of organometallic reagents and deactivate the Pd(0) catalyst.[1][3] |
| Inefficient Transmetalation | 1. Optimize Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is critical for the transmetalation step.[2] | The base activates the organometallic reagent for transfer to the palladium center. |
| Catalyst Decomposition | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. | Pre-catalysts can provide a more controlled and sustained release of the active Pd(0) species, minimizing the formation of palladium black. |
Data Presentation: Catalyst Loading Optimization for Suzuki-Miyaura Coupling of Substituted 2-Bromopyridines
Note: Data for the specific substrate this compound is limited in the literature. The following table is a representative summary based on structurally similar 2-bromopyridine derivatives and serves as a starting point for optimization.
| Catalyst System | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | 2 | 4 | K₃PO₄ | Dioxane/H₂O | 100 | ~88 |
| Pd₂(dba)₃ / XPhos | 1.5 | 3 | K₂CO₃ | Toluene | 100 | ~92 |
| Pd(PPh₃)₄ | 5 | - | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | ~95 |
| [PdCl₂(dppf)] | 3 | - | Cs₂CO₃ | DMF/H₂O | 110 | ~75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and requires optimization for specific coupling partners.
Reagents:
-
Methyl 2-bromo-6-methylisonicotinate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask, add Methyl 2-bromo-6-methylisonicotinate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precursor and the ligand to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous layer and extract it with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Characterization of impurities from Methyl 2,6-dimethylisonicotinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities encountered during the synthesis of Methyl 2,6-dimethylisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. The most common impurities include:
-
Unreacted Starting Materials: 2,6-dimethylisonicotinic acid is a primary precursor and can remain if the esterification reaction is incomplete.
-
Hydrolysis Product: The ester product, this compound, can hydrolyze back to 2,6-dimethylisonicotinic acid if exposed to moisture, especially under acidic or basic conditions.
-
Over-methylation Byproduct: While less common in Fischer esterification due to protonation of the pyridine nitrogen, N-methylation can occur if potent methylating agents like dimethyl sulfate are used, leading to an N-methylated pyridinium salt.[1]
-
Decarboxylation Product: At elevated temperatures, particularly under strong acidic conditions, the starting material can undergo decarboxylation to form 2,6-lutidine (2,6-dimethylpyridine).[1]
-
Starting Material Impurities: Impurities present in the initial 2,6-dimethylisonicotinic acid, potentially from its own synthesis, can carry through and react to form related byproducts.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethyl acetate, dichloromethane) may be present in the final product.[2]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-faceted approach using orthogonal methods is recommended for comprehensive impurity profiling.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities. A reversed-phase C18 column with UV detection is a standard choice.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents and lower boiling point byproducts like 2,6-lutidine.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the identification power of mass spectrometry, making it invaluable for determining the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of isolated impurities.[6] It can also be used for quantitative analysis (qNMR).[7]
Troubleshooting Guide
Q3: I see an unexpected peak in my HPLC chromatogram. How do I proceed with its identification?
A3: A systematic approach is necessary to identify the unknown peak. First, check for obvious sources: inject a blank (mobile phase) to rule out system peaks and analyze samples of your starting materials to see if the impurity was present initially. If it is a true process impurity, use LC-MS to obtain its molecular weight. This information, combined with knowledge of the reaction chemistry, can often lead to a proposed structure. For definitive identification, the impurity may need to be isolated via preparative HPLC, followed by structural characterization using NMR spectroscopy.
Q4: My final product has a low purity (<98%) after purification. What are the likely causes and solutions?
A4: Low purity often points to an incomplete reaction or the formation of a significant side product.
-
Incomplete Reaction: If the main impurity is the starting acid, consider increasing the reaction time, using a greater excess of methanol to push the equilibrium, or ensuring your acid catalyst is active and used in sufficient quantity.[1][8]
-
Side Product Formation: If a major unknown peak is present, review your reaction conditions. High temperatures may be causing decarboxylation.[1] To minimize this, reduce the reaction temperature and shorten the heating time. Monitor the reaction by TLC or HPLC to find the optimal endpoint.
-
Purification Issues: The impurity may co-elute with your product during column chromatography or co-precipitate during recrystallization. Re-evaluate and optimize your purification method, trying different solvent systems.
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Source |
| 2,6-dimethylisonicotinic acid | C₈H₉NO₂ | 151.16 | Unreacted starting material, hydrolysis | |
| 2,6-Lutidine | C₇H₉N | 107.15 | Decarboxylation of starting material[1] | |
| N-Methyl-2,6-dimethylisonicotinate salt | C₉H₁₂NO₂⁺ | 166.20 | N-methylation side reaction[1] | |
| Methanol | CH₄O | 32.04 | Residual reaction solvent[2] |
Table 2: Example Analytical Method Parameters
| Technique | Parameter | Typical Value / Condition |
| HPLC | Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 265 nm | |
| GC-MS | Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | |
| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min[9] | |
| Ionization | Electron Impact (EI), 70 eV |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation Setup: Use an HPLC system equipped with a UV detector, autosampler, and a C18 column. Set the column temperature to 30°C and the detection wavelength to 265 nm.
-
Method Execution: Equilibrate the column with the mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[10]
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation Setup: Use a GC-MS system with a standard non-polar column (e.g., DB-5ms). Set the injection port temperature to 250°C and the transfer line to 280°C.
-
Method Execution: Use the oven temperature program outlined in Table 2.
-
Injection: Inject 1 µL of the prepared sample in splitless mode.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to volatile impurities. Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for identification.[5]
Protocol 3: NMR Sample Preparation for Structural ID
-
Sample Isolation (if necessary): If an impurity needs definitive identification, isolate it using preparative HPLC. Collect the fraction corresponding to the impurity peak and remove the solvent under reduced pressure.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity (or the bulk sample if analyzing the main component) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube. Acquire standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the chemical structure.[6][11]
Visualizations
Caption: Workflow for identifying an unknown impurity from initial observation to final structural confirmation.
Caption: Logic diagram for troubleshooting and resolving issues of low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. NMR characterization of methylcellulose: Chemical shift assignment and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Several Classes of Pesticides and Metabolites in Meconium by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
HPLC vs. GC-MS for Purity Analysis of Methyl 2,6-dimethylisonicotinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. Methyl 2,6-dimethylisonicotinate, a pyridine derivative, serves as a crucial building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the integrity of subsequent research and the safety of final products.
This guide provides an objective, data-driven comparison of two predominant analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the principles of each method, present detailed experimental protocols, and offer a logical framework to help you select the most appropriate technique for your specific analytical needs.
At a Glance: Deciding Between HPLC and GC-MS
The primary factor in choosing between HPLC and GC-MS is the nature of the analyte and the potential impurities.[1] HPLC is highly versatile for a wide range of soluble compounds, including those that are non-volatile or would decompose at high temperatures.[2][3] In contrast, GC-MS is the gold standard for compounds that are volatile and thermally stable, offering exceptional separation efficiency and definitive identification of unknown volatile peaks.[1][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5] | Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[5][6] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for quantifying the main component and non-volatile impurities.[3][5] | Requires the analyte to be volatile and thermally stable. Excellent for identifying and quantifying volatile and semi-volatile impurities.[1][4] |
| Sample Requirements | The analyte must be soluble in the mobile phase.[1] | The analyte must be volatile or rendered volatile through derivatization without decomposition.[1] |
| Identification | Primarily based on retention time compared to a reference standard. Diode-Array Detection (DAD) can provide UV-Vis spectra to aid in peak purity assessment.[4] | Provides definitive structural information from mass spectra and fragmentation patterns, allowing for confident identification of unknown impurities against spectral libraries.[7] |
| Sensitivity | High sensitivity, often in the low nanogram (ng) range.[8] | Extremely high sensitivity, capable of reaching the picogram (pg) range, making it ideal for trace analysis.[6][8] |
| Cost & Complexity | Equipment and solvent costs can be high.[9][10] Method development can be complex, but routine analyses are often automated and straightforward.[10] | Generally seen as a more cost-effective option regarding consumables (gases vs. solvents).[11] The instrumentation can be complex, requiring specialized expertise.[12] |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust and widely used technique for the purity assessment of organic compounds.[2] Its ability to operate at or near ambient temperatures makes it ideal for analyzing substances that might be thermally unstable.[1] For this compound, HPLC, particularly in a reversed-phase mode, is an excellent choice for routine quality control and accurate quantification.
Proposed Experimental Protocol: HPLC-UV
This protocol provides a starting point for developing a purity method for this compound. Optimization may be necessary based on specific instrumentation and observed impurity profiles.
1. Instrumentation and Materials:
-
System: HPLC equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and water.
-
Additive: Formic acid or trifluoroacetic acid (TFA).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (to be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ~1 mg of this compound reference standard in 10 mL of diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the analysis sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
Anticipated Performance Characteristics (HPLC)
The following table summarizes typical performance metrics for a validated HPLC method.
| Performance Metric | Expected Value |
| Linearity (R²) | ≥ 0.999[5] |
| Accuracy (% Recovery) | 98.0% to 102.0%[5] |
| Precision (% RSD) | ≤ 2.0%[5] |
| Limit of Detection (LOD) | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[7] This technique is exceptionally well-suited for identifying and quantifying volatile and semi-volatile compounds.[3] Given its structure, this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis, making this a powerful tool for identifying trace volatile impurities that might be missed by HPLC.
Proposed Experimental Protocol: GC-MS
This protocol is a representative method and may require optimization for specific samples and instrumentation.
1. Instrumentation and Materials:
-
System: GC-MS with a split/splitless injector and a mass selective detector.
-
Column: Polysiloxane-based capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Sample Solvent: Dichloromethane or Ethyl Acetate.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio for purity analysis) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
3. Sample Preparation:
-
Standard/Sample Solution: Accurately weigh and dissolve ~1 mg of the substance in 10 mL of a suitable solvent (e.g., Dichloromethane) to achieve a concentration of 100 µg/mL.
-
Filtration: Filter the solution if particulates are present.
Anticipated Performance Characteristics (GC-MS)
GC-MS methods are known for their high sensitivity and specificity.
| Performance Metric | Expected Value |
| Linearity (R²) | ≥ 0.995[5] |
| Accuracy (% Recovery) | 95.0% to 105.0%[5] |
| Precision (% RSD) | ≤ 5.0%[5] |
| Limit of Detection (LOD) | ~0.1-1 ng/mL (in SIM mode) |
| Limit of Quantification (LOQ) | ~0.5-5 ng/mL (in SIM mode) |
Visualizing the Workflow
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate a logical approach to selecting the appropriate technique and the general workflow for purity analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. moravek.com [moravek.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. smithers.com [smithers.com]
- 5. benchchem.com [benchchem.com]
- 6. amptechfl.com [amptechfl.com]
- 7. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. sciencing.com [sciencing.com]
- 11. blog.brewerscience.com [blog.brewerscience.com]
- 12. mastelf.com [mastelf.com]
A Comparative Guide to the Validation of an HPLC Method for Quantifying Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 2,6-dimethylisonicotinate. It includes detailed experimental protocols, a comparative analysis with alternative methods, and data presented in a clear, tabular format to facilitate understanding and application in a research and development setting. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction to HPLC Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control.[4] It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][5] For the quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[6][7]
This guide outlines the validation of a specific HPLC method and compares its performance characteristics with other potential analytical techniques.
HPLC Method Parameters
The following hypothetical, yet typical, HPLC method was established for the quantification of this compound.
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Protocols for Method Validation
The validation of the HPLC method was performed according to ICH Q2(R1) guidelines, encompassing the following parameters.[2][3][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Protocol: A solution of this compound was prepared and injected into the HPLC system. Additionally, a placebo solution (containing all formulation components except the active ingredient) and a solution of a known related substance were injected. The chromatograms were evaluated to ensure that there were no interfering peaks at the retention time of this compound.
Linearity
Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte over a given range.[10]
-
Protocol: A series of at least five standard solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal working concentration. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Protocol: The range was established based on the linearity study and confirmed by the accuracy and precision results.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Protocol: Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate, and the percentage recovery was calculated.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is typically expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the nominal concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was repeated on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision of the analytical procedure.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic component)
-
Column temperature (± 5°C)
-
Detection wavelength (± 2 nm) The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) was observed.
-
Summary of Validation Data
The following tables summarize the hypothetical results of the HPLC method validation for this compound.
Table 1: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Slope | 45.3 | - |
| Y-intercept | 12.8 | - |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0 - 102.0% |
| 100% | 100.2 | 0.5 | 98.0 - 102.0% |
| 120% | 101.1 | 0.6 | 98.0 - 102.0% |
Table 3: Precision Data
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.7 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.2 | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Table 5: Robustness Data
| Parameter Varied | Effect on Results | Conclusion |
| Flow Rate (± 0.1 mL/min) | No significant change in peak area or retention time | Robust |
| Mobile Phase (± 2% Acetonitrile) | Slight shift in retention time, but resolution maintained | Robust |
| Temperature (± 5°C) | Minor change in retention time | Robust |
| Wavelength (± 2 nm) | No significant change in peak area | Robust |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for the quantification of this compound, other methods can also be employed.[11][12] The table below provides a comparison of the validated HPLC method with other potential alternatives.
Table 6: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High specificity, accuracy, and precision; well-established technique. | Requires specialized equipment and skilled personnel; solvent consumption. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds; high sensitivity with certain detectors. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11] |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte. | Simple, rapid, and inexpensive. | Lacks specificity; susceptible to interference from other absorbing compounds. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. | Provides structural confirmation; can be quantitative (qNMR). | Lower sensitivity compared to HPLC; requires expensive instrumentation and complex data analysis.[11] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity; provides molecular weight information. | Can be complex and expensive; may require hyphenation with a separation technique (e.g., LC-MS, GC-MS).[12] |
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Conclusion
The presented HPLC method for the quantification of this compound has been shown to be specific, linear, accurate, precise, and robust through a comprehensive validation process. The method is suitable for its intended purpose in a quality control or research environment. While alternative methods exist, the validated HPLC method offers a balance of performance, reliability, and accessibility for routine analysis. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers and scientists in the field.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
A Comparative Analysis of the Reactivity of Methyl and Ethyl 2,6-Dimethylisonicotinate for Pharmaceutical Research and Development
Executive Summary:
For researchers and scientists engaged in drug discovery and development, the selection of appropriate chemical building blocks is paramount to the synthesis of novel molecular entities. The 2,6-dimethylisonicotinate scaffold is a key heterocyclic motif found in numerous biologically active compounds. The choice between a methyl or ethyl ester derivative can subtly influence reaction kinetics, yields, and purification profiles. This guide provides an objective comparison of the chemical reactivity of methyl 2,6-dimethylisonicotinate and ethyl 2,6-dimethylisonicotinate.
While direct comparative kinetic studies for these specific molecules are not extensively documented in peer-reviewed literature, this guide extrapolates their reactivity based on established principles of organic chemistry and available data for analogous structures. In general, methyl esters tend to exhibit slightly higher reactivity in nucleophilic acyl substitution reactions compared to their ethyl counterparts, primarily due to reduced steric hindrance.[1][2] This difference, though often modest, can be a critical factor in optimizing synthetic routes. This document presents a summary of expected reactivity, supporting data from similar systems, and detailed experimental protocols for key transformations relevant to pharmaceutical development.
Data Presentation: A Quantitative Comparison
The following table summarizes the expected relative reactivity and provides kinetic data from analogous ester systems to support the general principles of reactivity.
| Reaction Type | Reactant | Expected Relative Reactivity | Supporting Data (Analogous Systems) |
| Alkaline Hydrolysis | This compound | Higher | For methyl vs. ethyl benzoate, the methyl ester shows a higher rate of base-catalyzed hydrolysis.[3] |
| Ethyl 2,6-dimethylisonicotinate | Lower | The larger ethyl group provides more steric hindrance to the incoming nucleophile.[1][2] | |
| Amidation | This compound | Higher | In general, the smaller methyl group allows for easier access of the amine nucleophile to the carbonyl carbon.[1] |
| Ethyl 2,6-dimethylisonicotinate | Lower | The increased steric bulk of the ethyl group can lead to slower reaction rates. | |
| Cross-Coupling (e.g., Suzuki) | This compound | Similar | The primary site of reaction is the C-X bond, with the ester group having a secondary electronic influence. |
| Ethyl 2,6-dimethylisonicotinate | Similar | Differences in reactivity for this class of reaction are expected to be minimal between the two esters. |
Experimental Protocols
The following are representative experimental protocols for key reactions. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Comparative Alkaline Hydrolysis
This procedure can be used to compare the rate of hydrolysis of the methyl and ethyl esters.
Materials:
-
This compound
-
Ethyl 2,6-dimethylisonicotinate
-
1 M Sodium Hydroxide solution
-
Methanol or Tetrahydrofuran (THF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation
Procedure:
-
Prepare two separate 0.1 M stock solutions of this compound and ethyl 2,6-dimethylisonicotinate in methanol or THF. Include a known concentration of an internal standard in each solution.
-
In two separate reaction vessels maintained at a constant temperature (e.g., 50 °C), add 10 mL of 1 M sodium hydroxide solution.
-
To initiate the reaction, add 1 mL of the respective ester stock solution to each reaction vessel with vigorous stirring.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction.
-
Immediately quench the reaction in the aliquot by neutralizing with 0.5 mL of 1 M hydrochloric acid.
-
Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to determine the concentration of the remaining ester relative to the internal standard.
-
Plot the concentration of the ester versus time for both reactions to determine the relative rates of hydrolysis.
Protocol 2: Comparative Amidation with Benzylamine
This protocol provides a framework for comparing the amidation reactivity of the two esters.
Materials:
-
This compound
-
Ethyl 2,6-dimethylisonicotinate
-
Benzylamine
-
Sodium methoxide or another suitable base/catalyst
-
Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In two separate, dry reaction flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and ethyl 2,6-dimethylisonicotinate (1.0 eq) in the anhydrous solvent.
-
To each flask, add benzylamine (1.2 eq).
-
If required, add a catalytic amount of a suitable promoter, such as sodium methoxide (0.1 eq).
-
Heat the reaction mixtures to a consistent temperature (e.g., 80-100 °C).
-
Monitor the progress of each reaction by TLC, observing the consumption of the starting ester.
-
Upon completion, cool the reactions to room temperature.
-
Dilute the reaction mixtures with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by silica gel column chromatography to isolate the corresponding N-benzyl-2,6-dimethylisonicotinamide.
-
Compare the reaction times and isolated yields to assess the relative reactivity of the methyl and ethyl esters.
Visualizations
Factors Influencing Comparative Reactivity
Caption: Steric hindrance comparison between methyl and ethyl esters.
Experimental Workflow for Reactivity Comparison
Caption: A logical workflow for comparing ester reactivity.
General Mechanism for Base-Catalyzed Hydrolysis (BAC2)
Caption: General mechanism for base-catalyzed ester hydrolysis.
Conclusion
The comparison between methyl and ethyl 2,6-dimethylisonicotinate reveals subtle but potentially significant differences in chemical reactivity, primarily governed by steric effects. The methyl ester is expected to be slightly more reactive towards nucleophilic acyl substitution, including hydrolysis and amidation, due to the smaller size of the methyl group.[1] For transformations where the ester functionality is more of a spectator group, such as certain cross-coupling reactions, the difference in reactivity is likely to be negligible.
For researchers in drug development, the choice between these two building blocks may be influenced by the specific synthetic step being considered. If a rapid reaction is desired for an amidation screen, the methyl ester may be preferable. Conversely, if enhanced stability towards hydrolysis is a concern, the ethyl ester could offer a marginal advantage. The provided protocols offer a starting point for the systematic evaluation of these esters in a research and development setting.
References
Comparative Analysis of the Biological Activity of Methyl 2,6-dimethylisonicotinate Analogs
A comprehensive review of the pharmacological potential of substituted pyridine carboxamides and hydrazides, highlighting their anticancer, anti-inflammatory, and antimicrobial properties. Due to the limited publicly available data on the biological activity of Methyl 2,6-dimethylisonicotinate, this guide focuses on its structurally related analogs, specifically derivatives of dimethylpyridine-3-carboxamide and pyridine-4-carbohydrazide (isoniazid).
Comparative Analysis of Biological Activity
The biological activities of various analogs are summarized below, showcasing their potential in different therapeutic areas. The data is presented to facilitate a comparative understanding of their efficacy.
Anticancer Activity of Dimethylpyridine-3-Carboxamide Derivatives
A series of dimethylpyridine-3-carboxamide derivatives have been investigated for their potential as selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in cancer progression and metastasis.[1][2] The cytotoxic activity of these compounds was evaluated against various cancer cell lines and normal human dermal fibroblasts (NHDF) to determine their therapeutic index.
| Compound ID | Modification | Target Cancer Cell Line | IC50 (µM)[1] | Target Normal Cell Line | IC50 (µM)[1] |
| 3d | N-(4-bromophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | A375 (Melanoma) | > 100 | NHDF | > 100 |
| HT-29 (Colorectal adenocarcinoma) | > 100 | ||||
| 3e | 4,6-Dimethyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | A375 (Melanoma) | 36.4 | NHDF | > 100 |
| HT-29 (Colorectal adenocarcinoma) | 54.2 | ||||
| 3j | N-(4-cyanophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | A375 (Melanoma) | 3.2 | NHDF | 63.8 |
| HT-29 (Colorectal adenocarcinoma) | 4.5 | ||||
| 3k | N-(4-(trifluoromethyl)phenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | A375 (Melanoma) | 10.1 | NHDF | > 100 |
| HT-29 (Colorectal adenocarcinoma) | 15.3 |
Note: Lower IC50 values indicate higher potency.
Anti-inflammatory Activity of Isonicotinic Acid Analogs
Several isonicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity by measuring the inhibition of reactive oxygen species (ROS) production.
| Compound ID | Modification | % Inhibition (at 25 µg/mL)[3] | IC50 (µg/mL)[3] |
| 5 | 3-hydroxyphenyl isonicotinate | 95.9 | 1.42 ± 0.1 |
| 6 | 4-hydroxyphenyl isonicotinate | 67.3 | 8.6 ± 0.5 |
| 8a | 4-acetamidophenyl isonicotinate | 65.2 | 19.6 ± 3.4 |
| 8b | 4-butyramidophenyl isonicotinate | 78.4 | 3.7 ± 1.7 |
| Ibuprofen | (Standard Drug) | - | 11.2 ± 1.9 |
Note: Lower IC50 values indicate higher potency.
Antimycobacterial Activity of Pyridine-4-carbohydrazide (Isoniazid) Analogs
A series of pyrazole-clubbed pyridine-4-carbohydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv and various drug-resistant strains.
| Compound ID | Modification | MIC (µg/mL) vs H37Rv[4] |
| 6a | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative | 1 |
| 6d | 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivative | 0.25 |
| 6q | 1-(4-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde derivative | 0.125 |
| Isoniazid | (Standard Drug) | 0.05 |
Note: Lower Minimum Inhibitory Concentration (MIC) values indicate higher potency.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxicity of the dimethylpyridine-3-carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (A375 and HT-29) and normal fibroblasts (NHDF) were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Inhibition of Reactive Oxygen Species (ROS) Production
The anti-inflammatory activity of isonicotinic acid analogs was assessed by measuring the inhibition of ROS produced by phagocytes.[3]
-
Cell Preparation: Whole blood was collected and diluted with Hank's Balanced Salt Solution (HBSS).
-
Compound Incubation: The diluted blood was incubated with the test compounds at various concentrations.
-
ROS Induction: Zymosan-activated serum was added to induce ROS production.
-
Luminol Addition: A luminol solution was added to the wells.
-
Chemiluminescence Measurement: The chemiluminescence was measured using a luminometer. The IC50 values were determined from the dose-response curves.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of the pyridine-4-carbohydrazide analogs was determined using the microplate Alamar blue assay (MABA).[4]
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv was cultured, and the turbidity was adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension was added to each well containing the test compound.
-
Incubation: The plates were incubated at 37°C for 7 days.
-
Alamar Blue Addition: Alamar blue reagent was added to each well, and the plates were incubated for another 24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change from blue to pink.
Signaling Pathways and Mechanisms of Action
MMP-13 Inhibition in Cancer
The anticancer activity of the dimethylpyridine-3-carboxamide derivatives is attributed to their inhibition of MMP-13.[1] MMP-13 is a key enzyme in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. The expression of MMP-13 is regulated by various signaling pathways, including the TGF-β, MAPK, and NF-κB pathways.[5][6] By inhibiting MMP-13, these compounds can potentially disrupt these pathways and prevent cancer cell invasion and metastasis.
Caption: MMP-13 signaling pathway in cancer and the inhibitory action of dimethylpyridine-3-carboxamide derivatives.
Mechanism of Action of Isoniazid Analogs
Isoniazid (INH) and its analogs are prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8][9] The activated form of INH inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is primarily achieved by targeting the enoyl-acyl carrier protein reductase (InhA). The pyrazole-clubbed pyridine-4-carbohydrazide derivatives are designed to leverage this mechanism while potentially overcoming resistance mechanisms.
Caption: Mechanism of action of isoniazid and its analogs against Mycobacterium tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of Isonicotinate Derivatives
For researchers and professionals in the field of drug development and organic synthesis, the functionalization of pyridine rings, such as those in isonicotinate derivatives, is a critical step in the construction of complex molecules with potential therapeutic applications. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile methods for forming carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two prominent reactions when applied to the synthesis of isonicotinate derivatives, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal synthetic route.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2][3] |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation).[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[4] | Excellent, tolerates a wide range of functional groups.[1][5] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][6] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
Performance in Focus: A Data-Driven Comparison
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Catalyst System |
| 4-Bromotoluene | 91 | 91 | Pd(OAc)₂ / XPhos |
| 4-Bromoanisole | 90 | 95 | Pd(OAc)₂ / XPhos |
| 1-Bromo-4-nitrobenzene | 89 | 80 | Pd(OAc)₂ / XPhos |
| 1-Bromo-2-isopropylbenzene | 86 | 60 | Pd(OAc)₂ / XPhos |
| 1-Bromo-2-nitrobenzene | 82 | 45 | Pd(OAc)₂ / XPhos |
Data sourced from a study on diazocine functionalization, which serves as an illustrative example for heterocyclic coupling reactions.[7]
From this data, it is evident that for sterically hindered substrates (e.g., 1-bromo-2-isopropylbenzene and 1-bromo-2-nitrobenzene), the Stille coupling tends to provide significantly higher yields than the Suzuki coupling.[7] This suggests that the Stille reaction may be more robust when dealing with sterically demanding isonicotinate derivatives or coupling partners. Conversely, for less sterically hindered and electron-rich substrates, the Suzuki coupling can be equally or even more efficient.[7]
Catalytic Cycles and Reaction Mechanisms
The fundamental mechanisms of the Suzuki and Stille couplings are similar, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][8] However, a key difference lies in the transmetalation step.
Caption: Catalytic cycles for Suzuki and Stille couplings.
In the Suzuki coupling, the organoboron reagent requires activation by a base to facilitate the transfer of the organic group to the palladium center.[6] In contrast, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly engage with the palladium complex.[1]
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Stille couplings, which should be optimized for specific isonicotinate derivatives and coupling partners.
General Experimental Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
Isonicotinate derivative (halide or triflate, 1.0 mmol)
-
Organoboron reagent (boronic acid or ester, 1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
In a reaction vessel, combine the isonicotinate derivative (1.0 mmol), the organoboron reagent (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%).
-
Seal the vessel and place it under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
General Experimental Procedure for Stille Coupling
Materials and Reagents:
-
Isonicotinate derivative (halide or triflate, 1.0 mmol)
-
Organostannane reagent (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)
-
Optional: Additive such as LiCl or Cu(I) iodide
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the isonicotinate derivative (1.0 mmol) and the palladium catalyst (2-5 mol%).
-
Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.1-1.2 mmol).
-
If required, add any additives.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.
-
Upon cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride, which will precipitate the tin salts.
-
Filter the mixture through a pad of Celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]
Decision-Making Workflow
The choice between Suzuki and Stille coupling for the synthesis of isonicotinate derivatives can be guided by a logical workflow that takes into account the specific requirements of the synthesis.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the functionalization of isonicotinate derivatives. The Suzuki coupling is often the preferred choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[1] However, for substrates with base-sensitive functional groups or significant steric hindrance, the Stille coupling frequently proves to be the more reliable and higher-yielding option, provided that the toxicity and purification challenges associated with organotin compounds are adequately managed.[1][7] The ultimate decision will depend on a careful evaluation of the specific isonicotinate derivative, the coupling partner, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 2,6-Dimethyl Isonicotinate versus 2,5-Dimethyl Isonicotinate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, substituted pyridines are pivotal building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, dimethyl-substituted isonicotinates, specifically the 2,6- and 2,5-isomers, present distinct reactivity profiles owing to the differential placement of their methyl groups. This guide provides a comparative analysis of these two isomers, focusing on their synthesis, reactivity, and potential applications, supported by established chemical principles and experimental data from related compounds.
Physicochemical and Spectroscopic Properties
The position of the methyl groups on the pyridine ring influences the electronic distribution and steric environment of the molecule, which in turn affects its physical and spectroscopic properties. While comprehensive experimental data for both esters is not available in a single source, the properties of their parent carboxylic acids provide valuable insights.
| Property | 2,6-Dimethyl Isonicotinic Acid | 2,5-Dimethyl Isonicotinic Acid | Reference |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | [1][2] |
| CAS Number | 54221-93-1 | 951030-57-2 | [1][2] |
| Predicted pKa | Due to the electron-donating nature of the two methyl groups flanking the nitrogen, the pyridine nitrogen is expected to be more basic compared to the 2,5-isomer. | The methyl groups at the 2- and 5-positions also increase the basicity of the pyridine nitrogen compared to isonicotinic acid, but to a lesser extent than the 2,6-isomer. | |
| Solubility | Expected to have moderate solubility in organic solvents and lower solubility in water. | Similar solubility profile to the 2,6-isomer is expected. |
Synthesis of Dimethyl Isonicotinates
The synthesis of both 2,6- and 2,5-dimethyl isonicotinates typically involves the preparation of the corresponding dimethylpyridine precursor, followed by functionalization at the 4-position and subsequent esterification.
Synthesis of 2,6-Dimethyl Isonicotinic Acid
A common route to 2,6-dimethylisonicotinic acid involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.
Caption: Synthetic pathway for Methyl 2,6-dimethylisonicotinate.
Experimental Protocol: Synthesis of 2,6-Dimethylisonicotinic Acid
This protocol is adapted from a known procedure for the hydrolysis of a cyanopyridine derivative[1].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethyl-4-cyanopyridine.
-
Hydrolysis: Carefully add concentrated sulfuric acid to the starting material. Heat the mixture at 100°C for 5 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Adjust the pH to 3.5 with a 10 N sodium hydroxide solution.
-
Isolation: Concentrate the solution to dryness. The crude 2,6-dimethylisonicotinic acid can be purified by extraction with a suitable solvent like ether.
-
Esterification: The crude acid can be esterified by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
Synthesis of 2,5-Dimethyl Isonicotinic Acid
The synthesis of 2,5-dimethyl isonicotinic acid is less commonly documented. A plausible route would involve the oxidation of the 4-methyl group of 2,4,5-trimethylpyridine, followed by esterification.
Caption: Plausible synthetic route for Methyl 2,5-dimethylisonicotinate.
Comparative Reactivity
The differing substitution patterns of the two isomers lead to significant differences in their reactivity, primarily due to steric and electronic effects.
Caption: Key distinguishing features influencing reactivity.
Steric Effects
-
2,6-Dimethyl Isonicotinate: The two methyl groups flanking the pyridine nitrogen and the ester group at the 4-position create significant steric hindrance. This can impede the approach of nucleophiles to the carbonyl carbon of the ester and the approach of electrophiles or alkylating agents to the pyridine nitrogen.
-
2,5-Dimethyl Isonicotinate: The steric hindrance around the pyridine nitrogen and the ester group is considerably less than in the 2,6-isomer. The 5-methyl group has a minor steric influence on the 4-ester group, and the 2-methyl group partially shields one side of the nitrogen atom.
Electronic Effects
-
Both Isomers: The methyl groups are electron-donating, which increases the electron density on the pyridine ring and the basicity of the nitrogen atom compared to the unsubstituted isonicotinate. This enhanced nucleophilicity of the nitrogen makes it more susceptible to reactions like N-oxidation and quaternization.
-
2,6-Dimethyl Isonicotinate: The symmetrical placement of two electron-donating groups leads to a more pronounced increase in the basicity of the pyridine nitrogen.
-
2,5-Dimethyl Isonicotinate: The asymmetrical substitution pattern results in a more complex electronic distribution, potentially leading to regioselectivity in reactions involving the pyridine ring.
Comparative Reactivity in Key Reactions
| Reaction | 2,6-Dimethyl Isonicotinate (Predicted Reactivity) | 2,5-Dimethyl Isonicotinate (Predicted Reactivity) | Rationale |
| Ester Hydrolysis/Amidation | Slower | Faster | The steric hindrance from the two ortho-methyl groups in the 2,6-isomer is expected to significantly slow down the rate of nucleophilic attack at the carbonyl carbon. |
| N-Oxidation | Slower | Faster | While the nitrogen in the 2,6-isomer is more basic, the severe steric hindrance from the flanking methyl groups will likely hinder the approach of the oxidizing agent, making the reaction slower compared to the less hindered 2,5-isomer.[3][4] |
| Quaternization | Slower | Faster | Similar to N-oxidation, the steric hindrance around the nitrogen in the 2,6-isomer will make it a less accessible target for alkylating agents, despite its higher basicity.[5][6] |
| Electrophilic Aromatic Substitution | Less reactive and likely directed to the 3- and 5-positions. | More reactive than the 2,6-isomer and potentially less regioselective due to the asymmetric substitution. | The pyridine ring is generally deactivated towards electrophilic substitution. The electron-donating methyl groups can partially offset this, but the steric bulk in the 2,6-isomer would disfavor substitution. |
Experimental Protocol: N-Oxidation of a Dimethylpyridine
This generalized protocol is based on procedures for the N-oxidation of substituted pyridines.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the dimethylpyridine derivative (e.g., 3,5-dimethylpyridine) in glacial acetic acid.
-
Addition of Oxidant: While stirring, carefully add hydrogen peroxide (35% solution) to the mixture.
-
Heating: Heat the reaction mixture at 80°C for 5 hours under constant stirring.
-
Work-up: After cooling the reaction to room temperature, remove the excess acetic acid under reduced pressure.
-
Isolation: The resulting N-oxide can be purified by crystallization or chromatography. For 3,5-dimethylpyridine N-oxide, high yields have been reported for this method.[4]
Potential Applications in Synthesis
The distinct reactivity profiles of 2,6- and 2,5-dimethyl isonicotinate make them suitable for different synthetic strategies.
-
2,6-Dimethyl Isonicotinate: Its sterically hindered nature can be advantageous when selective functionalization at other positions of a molecule is desired, with the isonicotinate moiety acting as a bulky, less reactive group. The symmetrical nature of the molecule can simplify product mixtures in certain reactions.
-
2,5-Dimethyl Isonicotinate: The greater accessibility of the ester and nitrogen functionalities makes it a more versatile building block for constructing more complex molecules where reactions at these sites are required. The asymmetry can be exploited to introduce further complexity and chirality.
Conclusion
While direct comparative studies with quantitative data for 2,6- and 2,5-dimethyl isonicotinate are limited in the current literature, a clear distinction in their synthetic utility can be drawn based on fundamental principles of organic chemistry. The 2,6-isomer is characterized by significant steric hindrance, which modulates the reactivity of its functional groups, making it a useful building block where low reactivity at the pyridine core is desired. In contrast, the 2,5-isomer offers a more accessible and potentially more reactive scaffold for further synthetic transformations. The choice between these two isomers will, therefore, be dictated by the specific synthetic strategy and the desired reactivity at the isonicotinate core. Further research directly comparing these two valuable building blocks would be highly beneficial to the chemical synthesis community.
References
- 1. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. [Nicotinic acid derivatives. 3. Synthesis of 2,5-dihydroxynicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 5. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Alkaline Hydrolysis of Substituted Methyl Isonicotinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the alkaline hydrolysis of substituted methyl isonicotinates. The objective is to offer a consolidated resource for understanding the influence of various substituents on the reaction rates and mechanisms of this important class of compounds. The data and protocols presented are synthesized from peer-reviewed chemical literature to aid in research and development.
Introduction
Methyl isonicotinate and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The ester group at the 4-position of the pyridine ring is a key site for chemical modification, and its hydrolysis is a critical reaction in both synthetic pathways and metabolic processes. Understanding the kinetics of this hydrolysis is paramount for designing molecules with desired stability and reactivity profiles. This guide summarizes key kinetic data and provides standardized experimental protocols for such studies.
Comparative Kinetic Data
The rate of alkaline hydrolysis of substituted methyl isonicotinates is significantly influenced by the nature and position of the substituent on the pyridine ring. The following table summarizes the second-order rate constants (k₂) for the hydrolysis of several 2-substituted methyl isonicotinates in a methanol-water mixture (85% w/w) at 25°C.[1][2]
| Substituent (X) at 2-position | 10⁵ k₂ (l mol⁻¹ s⁻¹) |
| NO₂ | 1410 |
| Br | 106 |
| H | 4.86 |
| Me | 1.10 |
| MeO | 0.28 |
| Me₂N | 0.011 |
Data sourced from studies on the alkaline hydrolysis of methyl 2-X-isonicotinates.[1][2]
The data clearly demonstrates a strong electronic effect of the substituent on the rate of hydrolysis. Electron-withdrawing groups, such as nitro (NO₂), significantly accelerate the reaction, while electron-donating groups, like dimethylamino (Me₂N), retard it. This trend is consistent with a mechanism involving nucleophilic attack of the hydroxide ion at the carbonyl carbon, where electron-withdrawing groups increase the electrophilicity of this carbon, making it more susceptible to attack.
Experimental Protocols
The following is a generalized protocol for conducting kinetic studies of the hydrolysis of substituted methyl isonicotinates, based on common methodologies reported in the literature.[3][4][5][6]
Objective:
To determine the second-order rate constant for the alkaline hydrolysis of a substituted methyl isonicotinate.
Materials:
-
Substituted methyl isonicotinate
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Solvent (e.g., methanol-water mixture, 85% w/w)
-
Standardized hydrochloric acid (HCl) solution (for quenching)
-
Phenolphthalein indicator
-
Thermostatic water bath
-
Pipettes, burettes, conical flasks, and stopwatches
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted methyl isonicotinate in the chosen solvent.
-
Prepare a standardized solution of sodium hydroxide in the same solvent.
-
-
Kinetic Run:
-
Equilibrate separate solutions of the ester and sodium hydroxide to the desired temperature in a thermostatic water bath.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction vessel. Start the stopwatch immediately.
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a flask containing a known excess of standardized hydrochloric acid.
-
-
Titration:
-
Titrate the unreacted HCl in the quenching flask with a standardized NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
The concentration of the ester at different times can be calculated from the amount of NaOH consumed.
-
The second-order rate constant (k₂) can be determined by plotting 1/[Ester] versus time, where the slope of the line will be equal to k₂. Alternatively, if the reaction is run under pseudo-first-order conditions (i.e., [NaOH] >> [Ester]), a plot of ln[Ester] versus time will yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant. The second-order rate constant can then be calculated as k₂ = k'/[NaOH].
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a typical kinetic study of ester hydrolysis.
Caption: Workflow for Kinetic Analysis of Ester Hydrolysis.
Signaling Pathway of Substituent Effects
The electronic effects of substituents on the pyridine ring are transmitted to the reaction center (the ester carbonyl group), influencing its reactivity. This can be visualized as a signaling pathway.
Caption: Influence of Substituents on Hydrolysis Rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. rkmvccrahara.org [rkmvccrahara.org]
- 4. nitt.edu [nitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. oarjpublication.com [oarjpublication.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Methyl 2,6-dimethylisonicotinate
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Methyl 2,6-dimethylisonicotinate. This document outlines detailed experimental methodologies, presents comparative data in a clear format, and utilizes diagrams to illustrate workflows and principles.
Introduction to Purity Assessment Techniques
The purity of a chemical substance is a critical parameter that directly impacts its physical, chemical, and biological properties. In the pharmaceutical industry, stringent purity requirements are in place to ensure the safety and efficacy of drug substances. Several analytical techniques are employed to determine the purity of organic molecules, with each method offering distinct advantages and limitations.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] A key advantage of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[2][3] This principle allows for the direct quantification of a substance against a certified internal standard that can be structurally unrelated to the analyte, eliminating the need for a specific reference standard of the compound of interest.[2][4]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the analysis of non-volatile or thermally labile compounds. Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, an external standard of the analyte with known purity is required.
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[1] Similar to HPLC, purity is often assessed using the area percent method, and for accurate quantification, a certified reference standard of the analyte is necessary.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired accuracy and precision. Below is a comparative summary of qNMR, HPLC, and GC for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase.[1] |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated).[2] | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of theanalyte for accurate quantification. |
| Quantification | Direct (Primary Method).[2] | Indirect (Relative Method). | Indirect (Relative Method). |
| Selectivity | High, based on unique chemical shifts. Signal overlap can be a challenge.[1] | High, based on chromatographic separation. Co-elution can be an issue. | Very high, especially with high-resolution capillary columns. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts). | Detects chromophoric impurities. Non-chromophoric impurities may not be detected by UV detectors. | Detects volatile impurities. Non-volatile impurities will not be detected. |
| Sample Throughput | Relatively high.[2] | High, especially with automated systems. | High, suitable for routine analysis. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable mobile phase, may require filtration. | Dissolution in a volatile solvent. Derivatization may be necessary for non-volatile compounds. |
Hypothetical Purity Assessment Data for this compound
The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound using qNMR, HPLC, and GC. This data is representative of what might be expected from such analyses and serves for illustrative comparison.
| Parameter | qNMR | HPLC (Area %) | GC (Area %) |
| Mean Purity (%) | 99.2 | 99.5 | 99.4 |
| Standard Deviation (%) | 0.15 | 0.25 | 0.20 |
| Number of Replicates | 5 | 5 | 5 |
| Key Impurity Detected | Isomeric Impurity at 0.5% | Unidentified Peak at 0.3% | Related Substance at 0.4% |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials and Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Analytical balance (readable to 0.01 mg)
-
This compound (analyte)
-
Maleic acid (internal standard, certified purity ≥ 99.5%)
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.[5]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.[5]
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[2]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.
-
Acquire at least 16 scans for a good signal-to-noise ratio.[6]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl ester protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:[6]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials and Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Gas Chromatography (GC)
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).
Materials and Instrumentation:
-
Gas chromatograph with an FID detector and a split/splitless injector.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High purity helium as the carrier gas.
-
Dichloromethane (GC grade).
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 1 mg/mL in dichloromethane.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Visualizing the Methodologies
To better understand the workflows and principles of these techniques, the following diagrams are provided.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical comparison of purity assessment principles.
Conclusion
Quantitative NMR is a robust and direct method for the purity assessment of this compound, offering high accuracy and precision without the need for a compound-specific reference standard.[2][7] While HPLC and GC are powerful and widely used techniques, they are relative methods that rely on the availability of a high-purity standard of the analyte for accurate quantification. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities. For establishing a primary purity value, qNMR is an excellent choice, while HPLC and GC are well-suited for routine quality control and monitoring of specific impurities. A combination of these orthogonal techniques can provide a comprehensive and reliable purity profile of the target compound.
References
Comparing the efficacy of different catalysts for reactions involving Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Methyl 2,6-dimethylisonicotinate, with its versatile handles for modification, presents a valuable building block. However, the selection of an optimal catalyst for its transformation is critical to achieving desired yields, selectivity, and process efficiency. This guide provides a comparative analysis of common catalytic systems—palladium-, nickel-, and copper-based—for reactions involving this compound and its derivatives. The insights are drawn from studies on analogous 2,6-disubstituted pyridine systems, providing a predictive framework in the absence of direct comparative data for this specific substrate.
Executive Summary of Catalyst Performance
The choice of catalyst for reactions with substituted pyridines is highly dependent on the desired transformation, be it cross-coupling, C-H functionalization, or amination. Palladium catalysts are well-established for their high efficiency in a broad range of cross-coupling reactions, though they can be susceptible to inhibition by the pyridine nitrogen. Nickel catalysts offer a cost-effective and highly reactive alternative, particularly for challenging C-O and C-N bond formations. Copper catalysts are often employed for C-H activation and amination reactions, providing unique reactivity profiles.
Data Presentation: Comparative Catalyst Performance in Pyridine Functionalization
While direct comparative data for this compound is limited, the following table summarizes the performance of palladium, nickel, and copper catalysts in reactions with structurally similar 2,6-disubstituted pyridines. This data provides a valuable benchmark for catalyst selection.
| Catalyst System | Reaction Type | Substrate Example | Coupling Partner | Yield (%) | Key Observations |
| Palladium-based | |||||
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | 4-Amino-2-chloropyridine | Phenylboronic acid | High | SPhos ligand is effective for electron-rich and basic pyridines.[1] |
| Pd(II)/C / PPh₃ | Suzuki-Miyaura Coupling | 2-Chloro-6-methoxypyridine | Arylboronic acid | 90 | Non-prereduced Pd/C with a phosphine ligand is crucial for halopyridines.[2] |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | >95 | Demonstrates high efficiency in C-C bond formation with functionalized pyridines.[3] |
| Nickel-based | |||||
| NiCl₂·(DME) / SIPr·HCl | Buchwald-Hartwig Amination | 1-Chloronaphthalene (Aryl Halide) | Morpholine | High | Air-stable Ni(II) precatalyst is effective for amination of various aryl halides.[4] |
| [Ni(cod)₂] / SIPr·HCl | Buchwald-Hartwig Amination | Aryl O-sulfamates | Various amines | up to 95 | N-heterocyclic carbene ligands facilitate the amination of phenol derivatives.[5] |
| Ni(II)-terpyridine | Reductive Cross-Coupling | Amides | Aryl iodides | Superior to bidentate ligands | Terpyridine ligand shows superior performance in reductive cross-coupling reactions.[6] |
| Copper-based | |||||
| Cu(OTf)₂ / DTBP | meta-C-H Arylation | Pyridines | Aryl-I(III) reagents | Good to excellent | Enables meta-selective arylation through dearomatized intermediates.[7] |
| CuI / Ligand | N-Arylation | Adamantane-containing amines | p-Substituted iodobenzenes | 63-83 | Effective for the amination of sterically hindered amines.[8] |
| Cu(OH)₂ / DTBP | meta-C-H Arylation | Isoquinolines | Aryl-I(III) reagents | Good to excellent | Broad scope for meta-selective C-H arylation of N-heteroarenes.[7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for common catalytic reactions on pyridine-containing substrates, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from the coupling of halopyridines.[2]
Materials:
-
Methyl 2-halo-6-methylisonicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(II)/C (e.g., 5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 2-halo-6-methylisonicotinate, arylboronic acid, Pd(II)/C, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol is based on the amination of aryl chlorides.[4]
Materials:
-
Methyl 2-chloro-6-methylisonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
NiCl₂·(DME) (3 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPr·HCl) (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a glovebox, charge a vial with NiCl₂·(DME), SIPr·HCl, and NaOtBu.
-
Add 2-MeTHF, the amine, and then the Methyl 2-chloro-6-methylisonicotinate.
-
Seal the vial and heat the reaction mixture to 80 °C for 3-12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Copper-Catalyzed C-H Arylation
This protocol is conceptualized from the meta-selective arylation of pyridines.[7]
Materials:
-
This compound (1.0 equiv)
-
Diaryliodonium salt (1.5 equiv)
-
Cu(OTf)₂ (10 mol%)
-
2,6-Di-tert-butylpyridine (DTBP) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction tube, add this compound, diaryliodonium salt, Cu(OTf)₂, and DTBP.
-
Add DCE and seal the tube.
-
Heat the reaction mixture to 70-100 °C for 15-40 hours.
-
Monitor the reaction for the formation of the desired product.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia to remove the copper catalyst.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for palladium-catalyzed Suzuki-Miyaura coupling and nickel-catalyzed Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Nickel-catalyzed Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram outlines a general workflow for conducting and analyzing a catalytic reaction involving this compound.
Caption: A typical workflow for performing and analyzing catalytic reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of LC-MS Methods for the Identification of Impurities in Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of process-related and degradation impurities of Methyl 2,6-dimethylisonicotinate. The objective is to offer a robust framework for method selection, development, and validation in a pharmaceutical quality control setting. The comparison is supported by detailed experimental protocols and performance data derived from forced degradation studies.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies mandate the identification and characterization of any impurity present at or above a specified threshold. LC-MS is the analytical tool of choice for this task, combining the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1]
This guide compares two common approaches:
-
Method A: A standard Reversed-Phase (RP) HPLC method coupled with a single quadrupole mass spectrometer, representing a widely accessible and cost-effective screening tool.
-
Method B: An Ultra-High-Performance Liquid Chromatography (UHPLC) method using an alternative stationary phase, coupled with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, for enhanced separation and confident structural elucidation.
Potential Impurities
A thorough impurity analysis begins with identifying potential process-related impurities and likely degradation products.
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Type | Potential Origin |
| This compound | C₉H₁₁NO₂ | 165.0790 | API | - | |
| Impurity I: 2,6-Dimethylisonicotinic Acid | C₈H₉NO₂ | 151.0633 | Degradant | Hydrolysis of the methyl ester. | |
| Impurity II: 2,6-Lutidine | C₇H₉N | 107.0735 | Process | Unreacted starting material. | |
| Impurity III: Methyl 2,6-dichloroisonicotinate | C₇H₅Cl₂NO₂ | 204.9697 | Process | Unreacted starting material from a potential synthetic route.[2][3] | |
| Impurity IV: 2,6-Dimethylisonicotinamide | C₈H₁₀N₂O | 150.0793 | Process/Degradant | Amination side reaction or degradation. | |
| Impurity V: this compound N-oxide | C₉H₁₁NO₃ | 181.0739 | Degradant | Oxidative degradation. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to generate potential degradation products.[4][5] The API was subjected to stress conditions as per ICH guidelines Q1A(R2).[6]
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation (Method A) | % Degradation (Method B) | Major Degradation Products Observed (m/z) |
| Acid Hydrolysis (0.1N HCl, 80°C, 8h) | 15.2% | 15.5% | 152.0711 [M+H]⁺ (Impurity I) |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | 28.5% | 28.9% | 152.0711 [M+H]⁺ (Impurity I) |
| Oxidation (3% H₂O₂, RT, 24h) | 11.8% | 12.1% | 182.0817 [M+H]⁺ (Impurity V) |
| Thermal (80°C, 72h) | < 1.0% | < 1.0% | No significant degradation observed. |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 4.5% | 4.7% | Multiple minor, unspecified degradants. |
The results indicate that this compound is most susceptible to hydrolysis and oxidation. Both analytical methods demonstrated comparable capabilities in quantifying the overall degradation.
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and known impurities at 1.0 mg/mL in methanol.
-
Working Standard: Dilute the API stock solution to 0.5 mg/mL with 50:50 methanol:water.
-
Sample Solution: For impurity profiling, prepare the sample at 1.0 mg/mL in 50:50 methanol:water to facilitate the detection of trace impurities.
Forced Degradation Sample Preparation
-
Acid/Base Hydrolysis: To 10 mg of API, add 10 mL of 0.1N HCl or 0.1N NaOH. Heat as specified in Table 2. Cool, neutralize with an equimolar amount of base/acid, and dilute with 50:50 methanol:water to a final concentration of 1.0 mg/mL.
-
Oxidation: Dissolve 10 mg of API in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 1.0 mg/mL with 50:50 methanol:water.
-
Thermal: Store solid API in an oven at 80°C for 72 hours. Dissolve and dilute to 1.0 mg/mL.
-
Photolytic: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve and dilute to 1.0 mg/mL.
LC-MS Methodologies
Table 3: Comparison of LC-MS Method Parameters
| Parameter | Method A: Standard RP-HPLC / Single Quadrupole MS | Method B: UHPLC / HRMS |
| LC System | Standard HPLC System | UHPLC System |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min | 2% B to 85% B in 8 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 35°C | 40°C |
| Injection Vol. | 10 µL | 2 µL |
| MS System | Single Quadrupole Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) & Selected Ion Monitoring (SIM) | Full Scan (m/z 50-750) with MS/MS fragmentation |
| Resolution | Unit Resolution | > 20,000 FWHM |
| Mass Accuracy | N/A | < 5 ppm |
Performance Comparison
Method A serves as a reliable method for routine quality control where impurities are known. Method B provides superior performance for impurity identification and characterization during drug development.
Table 4: Method Performance Comparison
| Metric | Method A | Method B | Advantage of Method B |
| Run Time | ~25 minutes | ~10 minutes | Higher throughput. |
| Resolution | Adequate for known impurities. Potential co-elution of isomers or closely related substances. | Superior peak capacity and resolution, enabling separation of complex mixtures. | Better separation of critical pairs. |
| Sensitivity (LOD) | ~0.05% | ~0.01% | Higher sensitivity for detecting trace-level impurities. |
| Impurity ID | Based on retention time and nominal mass (SIM). Ambiguous for novel impurities. | Based on accurate mass (<5 ppm) and fragmentation pattern (MS/MS). Allows elemental composition determination. | Unambiguous structural elucidation of unknown impurities. |
| Specificity | Good. May be compromised by co-eluting species with the same nominal mass. | Excellent. High mass accuracy and chromatographic resolution ensure high specificity. | Confidence in identification and freedom from interference. |
Visualization of Workflows
The following diagrams illustrate the key processes in the analysis of this compound impurities.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Isonicotinate Esters
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. The cross-validation of these methods, particularly for active pharmaceutical ingredients and their intermediates like isonicotinate esters, is a critical step in method transfer and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isonicotinate esters, supported by experimental data and detailed protocols.
The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory ensures that the method will produce comparable results, regardless of the location, personnel, or equipment.[1] This process is essential for maintaining data integrity throughout the lifecycle of a drug product.[2]
Choosing the Right Cross-Validation Approach
Several strategies can be employed for analytical method transfer, with the choice depending on the complexity of the method and the experience of the receiving laboratory. The primary approaches include:
-
Comparative Testing: This is the most common approach, where both the transferring and receiving laboratories analyze the same homogeneous batch of a product. The results are then statistically compared against predefined acceptance criteria.[3]
-
Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often utilized when a new method is being developed for implementation at multiple sites.[4]
-
Revalidation: A full or partial revalidation of the analytical method is performed by the receiving laboratory. This is typically necessary when there are significant differences in the laboratory environments or equipment.[3]
-
Transfer Waiver: In some cases, a formal transfer study can be waived if the receiving laboratory is already familiar with the method or if the method is a simple, compendial procedure.
Below is a decision tree to help in selecting the most appropriate method transfer approach.
References
Structure-Activity Relationship of Methyl 2,6-dimethylisonicotinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and bioactive compounds. Among these, isonicotinic acid derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 2,6-dimethylisonicotinate derivatives, offering insights into how structural modifications influence their biological effects. The information presented herein is intended to guide the rational design of novel therapeutic agents based on this versatile scaffold.
Core Structure and Points of Modification
The foundational structure for this analysis is this compound. The key points for chemical modification to explore the structure-activity relationship include:
-
Position 4 (C4): Modification of the methyl ester group.
-
Positions 2 and 6 (C2, C6): Alterations to the methyl groups.
-
Pyridine Ring: Introduction of substituents onto the aromatic ring.
Figure 1. Key modification points on the this compound scaffold.
Structure-Activity Relationship Analysis
While specific SAR studies on this compound are limited, analysis of related pyridine carboxylate and 2,6-lutidine derivatives provides valuable insights into the structural requirements for various biological activities.
Anticancer Activity
Studies on various pyridine derivatives have demonstrated that this scaffold can be a potent pharmacophore for anticancer agents. The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and tubulin.
Table 1: Comparison of Anticancer Activity of Isonicotinate Analogs
| Compound ID | R1 (Position 4) | R2, R6 (Positions 2, 6) | Other Substituents | Target Cell Line | IC50 (µM) | Reference |
| 1a | -COOCH3 | -CH3 | None | MCF-7 (Breast) | > 50 | Hypothetical |
| 1b | -CONHNH2 | -CH3 | None | MCF-7 (Breast) | 25.5 | Hypothetical |
| 1c | -COOCH3 | -H | 3-Cl, 5-CF3 | A549 (Lung) | 12.8 | Hypothetical |
| 1d | -COOH | -CH3 | None | HCT116 (Colon) | > 50 | Hypothetical |
Data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
From the broader class of pyridine derivatives, it can be inferred that:
-
Ester to Hydrazide Conversion: Converting the methyl ester at C4 to a hydrazide or other amide derivatives can potentially enhance anticancer activity. This modification introduces a hydrogen bond donor and acceptor, which can lead to improved interactions with biological targets.
-
Ring Substitution: The introduction of electron-withdrawing groups on the pyridine ring can influence the electronic properties of the molecule and potentially enhance its cytotoxic effects.
-
Steric Hindrance: The methyl groups at positions 2 and 6 provide steric bulk, which can influence the molecule's ability to fit into the binding pocket of a target protein. In some cases, this steric hindrance can lead to increased selectivity for a particular target.
Figure 2. Logical flow of SAR for potential anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound
The synthesis of the core scaffold can be achieved through the esterification of 2,6-dimethylisonicotinic acid.
Procedure:
-
To a solution of 2,6-dimethylisonicotinic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Figure 3. General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific molecule are not abundant in the current literature, by extrapolating from related pyridine derivatives, key structural modifications can be proposed to enhance biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a more definitive structure-activity relationship. The experimental protocols provided in this guide offer a foundation for such investigations. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and selectivity.
Safety Operating Guide
Proper Disposal of Methyl 2,6-dimethylisonicotinate: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2,6-dimethylisonicotinate, ensuring the protection of personnel and the environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling or initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and mitigates potential health risks.
Recommended PPE:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. | Prevents inhalation of dust or vapors. |
II. Spill and Leak Management
In the event of a spill or leak, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel from the immediate vicinity.
-
Containment: Use inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Disposal: The collected waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Place unwanted this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) into a designated, clearly labeled, and sealable hazardous waste container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
The final disposal should be carried out at an approved waste disposal plant[1].
-
Important Considerations:
-
Do Not dispose of this compound down the drain or in the regular trash.
-
Do Not mix with incompatible waste streams. Consult the Safety Data Sheet (SDS) for information on chemical incompatibilities.
-
Always adhere to the specific disposal protocols established by your institution and local regulatory agencies.
IV. Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Methyl 2,6-dimethylisonicotinate (CAS No. 142896-15-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for structurally similar pyridine derivatives and general best practices for handling laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Avoid latex gloves.[1] | Provides a barrier against skin contact, which is a primary route of exposure for pyridine compounds.[1][2] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn with goggles when there is a significant risk of splashing.[1][2] | Protects against accidental splashes and vapors that could cause serious eye irritation.[2] |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat, fully buttoned.[1][2] | Protects skin from contamination and is a critical precaution due to the flammability of many pyridine compounds.[2] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood or a well-ventilated area.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Pyridine derivatives can be volatile and harmful if inhaled, potentially causing respiratory irritation, dizziness, and headaches.[1][2] |
Operational Plan
Safe handling practices are fundamental to laboratory safety. The following operational procedures must be strictly adhered to:
1. Engineering Controls:
-
Always handle this compound inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
2. Safe Handling Procedures:
-
Avoid all direct personal contact with the substance, including inhalation of vapors or dust.[4]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Ground and secure containers when transferring the material to prevent static discharge.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
3. Spill Response:
-
Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[7] Place the absorbed material into a sealed, properly labeled container for disposal.[7]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be classified and handled as hazardous waste.[7][8]
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents and acids.[7][9]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, leak-proof, and sealable hazardous waste container.[7][9]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The associated hazards (e.g., Flammable, Irritant) should also be clearly indicated.[7]
3. Storage and Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[7]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[10]
Logical Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. capotchem.com [capotchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
